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Foundational

Octinoxate-13C3: Isotopic Purity, Molecular Weight, and Its Role as a Gold-Standard Internal Standard in Mass Spectrometry

Executive Summary Octinoxate, chemically known as ethylhexyl methoxycinnamate (EHMC), is a ubiquitous UV-B filter employed in sunscreens and cosmetic formulations. Due to its widespread use and lipophilic nature, it has...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Octinoxate, chemically known as ethylhexyl methoxycinnamate (EHMC), is a ubiquitous UV-B filter employed in sunscreens and cosmetic formulations. Due to its widespread use and lipophilic nature, it has become a heavily monitored emerging contaminant in environmental waters and biological matrices ([1]). Accurate trace-level quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is frequently hindered by severe matrix effects.

To achieve absolute quantitative rigor, researchers rely on Stable Isotope-Labeled Internal Standards (SIL-IS). This whitepaper explores the physicochemical architecture of Octinoxate-13C3 , detailing why its specific molecular weight shift and stringent isotopic purity make it the premier choice over traditional deuterated standards for self-validating analytical workflows.

Molecular Architecture: The +3 Da Advantage

The fundamental principle of an internal standard in mass spectrometry is to mimic the analyte perfectly while remaining mass-resolved by the mass spectrometer.

Unlabeled octinoxate has a molecular formula of C₁₈H₂₆O₃ and a molecular weight of 290.40 g/mol ([2]). By synthesizing the molecule with three ¹³C atoms replacing standard ¹²C atoms, we generate Octinoxate-13C3 (C₁₅¹³C₃H₂₆O₃), which possesses a molecular weight of 293.38 g/mol ([3]).

Table 1: Comparative Physicochemical Properties
PropertyUnlabeled OctinoxateOctinoxate-13C3
CAS Number 5466-77-35466-77-3 (Isotope labeled)
Molecular Formula C₁₈H₂₆O₃C₁₅¹³C₃H₂₆O₃
Molecular Weight 290.40 g/mol 293.38 g/mol
Monoisotopic Mass ~290.18 Da~293.19 Da
LogP (Lipophilicity) 5.3 - 5.495.3 - 5.49
Primary MS/MS Precursor m/z 291 [M+H]⁺m/z 294 [M+H]⁺

The Causality of the +3 Da Shift: Why exactly three carbon substitutions? Carbon naturally contains ~1.1% of the ¹³C isotope. For a molecule with 18 carbon atoms like octinoxate, the M+1 isotopologue (molecules naturally containing one ¹³C) represents roughly 20% of the base peak signal, and the M+2 represents about 2%. However, the natural M+3 probability is negligible (<0.2%). A mass shift of exactly +3 Da ensures that high concentrations of unlabeled octinoxate in a sample do not naturally "bleed" into the detection channel of the internal standard, preventing false-positive IS signals and skewed quantitative ratios.

The Criticality of Isotopic Purity

Isotopic purity defines the mole fraction of the standard that strictly contains the intended isotopic mass. For Octinoxate-13C3, analytical-grade standards typically require an isotopic purity of >99% ([4]).

The Causality of Purity in Quantitation: If an Octinoxate-13C3 standard has an isotopic purity of only 95%, the remaining 5% often consists of the unlabeled (D0/¹²C) isotopologue. Because the internal standard is spiked into every sample at a relatively high concentration to ensure a robust signal, that 5% impurity directly contaminates the sample with unlabeled octinoxate. This artificially inflates the baseline of the target analyte channel, drastically degrading the Limit of Detection (LOD) and Limit of Quantitation (LOQ). High isotopic purity (>99%) is the mathematical prerequisite for ultra-trace environmental and pharmacokinetic analysis.

¹³C vs. Deuterium: Overcoming the Chromatographic Isotope Effect

While deuterated standards like Octinoxate-D3 are commercially available ([5]), ¹³C-labeled standards are chromatographically superior.

The carbon-deuterium (C-D) bond is slightly shorter and less polarizable than the carbon-hydrogen (C-H) bond. In high-resolution reverse-phase liquid chromatography, this slight reduction in lipophilicity causes deuterated standards to elute slightly earlier than the unlabeled analyte—a phenomenon known as the chromatographic isotope effect. If the IS and the analyte do not perfectly co-elute, they are subjected to different matrix components entering the Electrospray Ionization (ESI) source, leading to unequal ion suppression. ¹³C labeling does not alter molecular volume or lipophilicity, guaranteeing perfect co-elution.

G A Sample Injection B Reverse-Phase LC Column A->B C Deuterated IS (e.g., D3) Slight RT Shift (Isotope Effect) B->C C-D bond variation D 13C-Labeled IS (13C3) Perfect Co-elution B->D Identical lipophilicity E Matrix Effect Mismatch (Quantification Error) C->E F Identical Matrix Suppression (Accurate Quantification) D->F

Fig 1. Chromatographic behavior of 13C3 vs. Deuterated internal standards.

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To leverage Octinoxate-13C3 effectively, the analytical protocol must be designed as a self-validating system. By spiking the standard before any sample manipulation, the method inherently corrects for both physical extraction losses and electronic ionization suppression.

Step-by-Step Methodology: Solid Phase Extraction (SPE) & LC-MS/MS
  • Sample Aliquoting: Transfer 1.0 mL of the biological or environmental matrix (e.g., wastewater or plasma) into a clean microcentrifuge tube.

  • Internal Standard Spiking (Critical Step): Add 10 µL of a 100 ng/mL Octinoxate-13C3 working solution ([6]) to the sample. Vortex for 30 seconds. Causality: Spiking at this exact stage ensures that any subsequent loss of octinoxate during extraction is proportionally mirrored by the loss of the internal standard.

  • SPE Conditioning: Condition a Hydrophilic-Lipophilic Balanced (HLB) SPE cartridge with 2 mL of methanol followed by 2 mL of LC-MS grade water.

  • Loading & Washing: Load the spiked sample onto the cartridge. Wash with 2 mL of a 5% methanol/water solution to elute highly polar matrix interferences.

  • Elution: Elute the target analytes using 2 mL of 100% methanol. Evaporate the eluate to dryness under a gentle nitrogen stream and reconstitute in 100 µL of the initial LC mobile phase.

  • LC-MS/MS Acquisition: Inject 5 µL onto a C18 analytical column. Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions:

    • Unlabeled Octinoxate: m/z 291.2 → m/z 179.1

    • Octinoxate-13C3: m/z 294.2 → m/z 182.1

  • Data Processing (The Self-Validation): Calculate the response factor by dividing the peak area of the unlabeled analyte by the peak area of Octinoxate-13C3. If matrix effects suppress the signal by 60%, both the numerator and denominator drop by exactly 60%, keeping the calculated ratio perfectly stable and accurate.

Workflow S1 1. Aliquot Sample (Plasma/Water) S2 2. Spike Octinoxate-13C3 (Internal Standard) S1->S2 S3 3. Solid Phase Extraction (HLB Cartridge) S2->S3 S4 4. LC-MS/MS Analysis (ESI+ MRM) S3->S4 S5 5. Calculate Area Ratio (Analyte / IS) S4->S5

Fig 2. Self-validating quantitative LC-MS/MS workflow using Octinoxate-13C3.

Conclusion

The integration of Octinoxate-13C3 as an internal standard is non-negotiable for high-fidelity quantitative assays. Its precise molecular weight shift of +3 Da bypasses natural isotopic interference, while its ¹³C backbone eliminates the chromatographic isotope effect seen in deuterated analogs. When procured at an isotopic purity of >99% and applied prior to sample extraction, it transforms the LC-MS/MS workflow into a robust, self-validating system capable of conquering the most complex analytical matrices.

References

  • National Center for Biotechnology Information. "Octinoxate | C18H26O3 | CID 5355130". PubChem. Available at:[Link]

  • Splendid Lab. "Pharma Impurity Supplier & Custom Synthesis in India: Octinoxate-13C3". Splendid Lab. Available at: [Link]

  • Moreta Sánchez, C. "Analytical methods for the determination of endocrine disruptors, UV filters and plastic additives in packaging and pharmaceuticals". Dialnet / Universidad de La Rioja. Available at:[Link]

  • Richardson, S. D., et al. "Water Analysis: Emerging Contaminants and Current Issues". Analytical Chemistry (ACS Publications). Available at:[Link]

Sources

Foundational

Photodegradation Pathways of Octinoxate-13C3 Under UV Irradiation: Mechanistic Insights and Analytical Workflows

Executive Summary Octinoxate (Ethylhexyl methoxycinnamate, EHMC) is a ubiquitous ultraviolet B (UVB) filter utilized globally in personal care products. In environmental monitoring and pharmacokinetic LC-MS/MS analyses,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Octinoxate (Ethylhexyl methoxycinnamate, EHMC) is a ubiquitous ultraviolet B (UVB) filter utilized globally in personal care products. In environmental monitoring and pharmacokinetic LC-MS/MS analyses, its stable isotope-labeled analog, Octinoxate-13C3 , serves as the gold-standard internal standard (IS) to correct for matrix effects and extraction losses. However, the inherent photolability of the cinnamate moiety poses a significant analytical challenge. Under UV irradiation, Octinoxate-13C3 undergoes rapid structural transformations, which can lead to IS signal suppression, inaccurate quantification, and the generation of labeled photo-transformation products (photo-TPs).

This technical guide delineates the mechanistic degradation pathways of Octinoxate-13C3, establishes a self-validating experimental protocol for assessing its photostability, and provides structural insights into its photo-TPs to ensure data integrity in advanced analytical workflows.

Mechanistic Photodegradation Pathways

The degradation of Octinoxate-13C3 under UV irradiation (290–320 nm) is governed by three primary competing photochemical reactions. The 13C3 isotopic label—typically located on the methoxy group (-O13CH3)—serves as a critical mass-tracker during these transformations, allowing researchers to differentiate degradation products from background matrix interference.

Pathway A: Trans-Cis Photoisomerization (Primary & Rapid)

Commercially synthesized Octinoxate exists predominantly as the thermodynamically stable trans (E) isomer. Upon photon absorption, the molecule enters an excited singlet state, allowing rotation around the alkene double bond. This results in a rapid, reversible isomerization to the cis (Z) isomer. Because the cis-isomer has a lower molar extinction coefficient and a different spatial configuration, this pathway splits the LC-MS/MS chromatographic peak into two distinct retention times, directly impacting peak area integration.

Pathway B:[2+2] Cycloaddition (Dimerization)

Prolonged UV exposure, particularly in concentrated solutions or thin films, leads to intermolecular photochemical [2+2] cycloaddition[1]. Two Octinoxate-13C3 molecules react to form cyclobutane derivatives. Depending on the spatial orientation (head-to-head vs. head-to-tail), this yields two major stable cyclodimers: a δ-truxinate and an α-truxillate[1]. In mass spectrometry, these dimers appear at exactly twice the m/z of the parent monomer.

Pathway C & D: Photolytic Cleavage and Oxidation

Direct photolysis causes the cleavage of the ester linkage. The primary degradation products are 4-methoxybenzaldehyde and 2-ethylhexanol[2]. For Octinoxate-13C3 (with a methoxy-13C3 label), the 4-methoxybenzaldehyde retains the +3 Da mass shift, while the 2-ethylhexanol fragment remains unlabeled. Furthermore, in aqueous matrices, photo-oxidation driven by reactive oxygen species yields various hydroxylated and oxidized EHMC isomers[3],[4].

Pathway UV UV Irradiation (290-320 nm) Trans Trans-Octinoxate-13C3 (Parent IS) UV->Trans Cis Cis-Octinoxate-13C3 (Photoisomer) Trans->Cis Pathway A Isomerization Dimer Cyclodimers (δ-truxinate & α-truxillate) Trans->Dimer Pathway B [2+2] Cycloaddition Cleavage Photolytic Cleavage Trans->Cleavage Pathway C Ester Cleavage Oxidation Photo-oxidation (Aqueous) Trans->Oxidation Pathway D ROS / OH Radicals Aldehyde 4-Methoxybenzaldehyde-13C3 (Retains Label) Cleavage->Aldehyde Alcohol 2-Ethylhexanol (Unlabeled) Cleavage->Alcohol Hydroxylated Hydroxylated EHMC-13C3 Isomers Oxidation->Hydroxylated

Photodegradation pathways of Octinoxate-13C3 under UV irradiation.

Experimental Protocols: Controlled Photolysis and LC-MS/MS Workflows

To ensure scientific trustworthiness, the experimental design must be self-validating. It must account for exact photon flux, matrix solubility limits, and thermal/dark degradation variables. The following protocol outlines the methodology for determining the quantum yield and degradation kinetics of Octinoxate-13C3.

Step-by-Step Methodology
  • Preparation of Standard Solutions:

    • Procedure: Prepare a stock solution of Octinoxate-13C3 in acetonitrile (ACN). Spike this into ultrapure water to achieve a final ACN concentration of 0.2% - 0.5% (v/v)[3],[4].

    • Causality: Octinoxate is highly lipophilic. The low-concentration ACN co-solvent overcomes aquatic solubility limits without fundamentally altering the aqueous photochemistry or scavenging critical radicals[3].

  • System Validation via Actinometry:

    • Procedure: Prior to sample irradiation, use a standard chemical actinometer (e.g., potassium ferrioxalate) in the reactor.

    • Causality: To calculate the absolute quantum yield, the exact photon flux of the UV reactor must be known. This validates that the degradation observed is a function of specific energy input, not just time.

  • Controlled UV Irradiation:

    • Procedure: Place the Octinoxate-13C3 solution in quartz tubes (which are transparent to UV). Irradiate using a medium-pressure mercury lamp or a Xenon arc lamp equipped with a 290 nm cut-off filter to simulate solar radiation[3].

    • Self-Validation (Dark Controls): Prepare identical samples in amber glass vials wrapped in aluminum foil. Place them in the reactor alongside the quartz tubes to rule out hydrolysis or thermal degradation.

  • Kinetic Sampling & Quenching:

    • Procedure: Withdraw aliquots at predefined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes). Immediately transfer aliquots to amber LC vials and store at 4°C.

    • Causality: Amber vials and low temperatures instantly quench ongoing radical reactions and prevent further photoisomerization prior to LC-MS/MS injection.

  • LC-MS/MS Analysis:

    • Procedure: Utilize a reversed-phase C18 column with a slow gradient. Monitor for the parent mass and predicted photo-TPs using Multiple Reaction Monitoring (MRM).

    • Causality: A slow gradient is critical to achieve baseline separation between the trans-13C3 and cis-13C3 isomers, as they share identical MRM transitions and will artificially inflate or deflate quantification if co-eluted.

Workflow Prep Sample Prep Octinoxate-13C3 in 0.2% ACN/Water Irradiation UV Irradiation Quartz Tubes (Test) vs. Amber (Control) Prep->Irradiation Actinometry Actinometry Measure Photon Flux Actinometry->Irradiation Calibrates Sampling Time-Course Sampling 0 to 120 mins Irradiation->Sampling Quenching Thermal/Light Quenching Amber Vials at 4°C Sampling->Quenching LCMS LC-MS/MS Analysis C18 Column, MRM Mode Quenching->LCMS Data Kinetic Modeling First-Order Decay & Quantum Yield LCMS->Data

Self-validating experimental workflow for Octinoxate-13C3 photolysis.

Quantitative Data and Kinetic Modeling

The elimination kinetics of Octinoxate generally follow pseudo-first-order kinetics under continuous UV irradiation[3],[4]. The tables below synthesize the expected kinetic parameters and LC-MS/MS tracking data for the 13C3-labeled compound.

Table 1: Photodegradation Kinetics of Octinoxate (EHMC) in Aqueous Solution

ParameterValue / ObservationAnalytical Significance
Reaction Order First-order kineticsAllows calculation of half-life ( t1/2​ ) independent of initial concentration[3],[4].
Quantum Yield ( Φ ) 0.0023 – 0.0042 mol·Einstein⁻¹Varies slightly based on co-solvent (ACN) concentration[3],[4].
Estimated Half-Life Hours to a few days (Environmental)Highly dependent on water depth and dissolved organic carbon (DOC)[2].
Trans-to-Cis Ratio Approaches 1:1 photostationary stateCauses a ~50% drop in the primary analytical peak area if not chromatographically resolved.

Table 2: LC-MS/MS Tracking of Octinoxate-13C3 and Photo-TPs (Assuming a nominal monoisotopic mass of 290.4 Da for unlabeled EHMC; 13C3-labeled = 293.4 Da)

CompoundPrecursor Ion ( [M+H]+ )Primary Product IonMechanism of Formation
Trans-Octinoxate-13C3 m/z 294.2m/z 164.1 (labeled)Parent Internal Standard
Cis-Octinoxate-13C3 m/z 294.2m/z 164.1 (labeled)Photoisomerization (Pathway A)
Cyclodimers-13C6 m/z 587.4m/z 294.2, 164.1[2+2] Cycloaddition (Pathway B)
4-Methoxybenzaldehyde-13C3 m/z 140.1m/z 112.1Ester Cleavage (Pathway C)
Hydroxylated-EHMC-13C3 m/z 310.2m/z 180.1 (labeled)Photo-oxidation (Pathway D)

Implications for Drug Development & Environmental Monitoring

For analytical scientists, the photolability of Octinoxate-13C3 mandates stringent controls during sample preparation. Because the trans-to-cis conversion occurs rapidly under ambient laboratory lighting, all extraction procedures (e.g., solid-phase extraction of wastewater or plasma) must be performed under yellow or amber light. Failure to do so will result in the apparent "loss" of the IS signal if the LC method only integrates the trans peak, leading to a massive overestimation of the unlabeled Octinoxate in the sample.

Furthermore, understanding the mass shifts of the photo-TPs allows researchers to actively monitor for degradation within the sample matrix. By adding MRM transitions for 4-methoxybenzaldehyde-13C3 and the cyclodimers to the analytical method, scientists can flag samples that have been compromised by improper light exposure during transit or storage, ensuring the highest level of data integrity in pharmacokinetic and environmental fate studies.

References

  • Jentzsch, F., et al. "Photodegradation of the UV filter ethylhexyl methoxycinnamate under ultraviolet light: Identification and in silico assessment of photo-transformation products in the context of grey water reuse.
  • Jentzsch, F., et al. "Photodegradation of the UV filter ethylhexyl methoxycinnamate under ultraviolet light... (PubMed Record)." PubMed / NIH.
  • Ataman Kimya. "ETHYLHEXYL METHOXYCINNAMATE - Chemical Properties and Photodegradation.
  • Vione, D., et al. "The role of direct photolysis and indirect photochemistry in the environmental fate of ethylhexyl methoxy cinnamate (EHMC)
  • MacManus-Spencer, L. A., et al. "Unexpected Photolysis of the Sunscreen Octinoxate In The Presence of the Sunscreen Avobenzone.
  • MacManus-Spencer, L. A., et al. "Unexpected photolysis of the sunscreen octinoxate in the presence of the sunscreen avobenzone (PubMed Record)." PubMed / NIH.

Sources

Exploratory

Solvent Dynamics and Solubility Profiling of Octinoxate-13C3: A Technical Guide for LC-MS/MS Workflows

As mass spectrometry workflows in environmental toxicology, pharmacokinetics, and cosmetic chemistry become increasingly rigorous, the use of stable isotope-labeled internal standards (SIL-IS) is non-negotiable. Octinoxa...

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Author: BenchChem Technical Support Team. Date: March 2026

As mass spectrometry workflows in environmental toxicology, pharmacokinetics, and cosmetic chemistry become increasingly rigorous, the use of stable isotope-labeled internal standards (SIL-IS) is non-negotiable. Octinoxate-13C3—the isotopically labeled analog of the ubiquitous UVB filter ethylhexyl methoxycinnamate—provides a critical +3 Da mass shift required to correct for matrix effects and extraction recovery in LC-MS/MS MRM (Multiple Reaction Monitoring) assays.

However, the physical handling of this standard is frequently mishandled. As a Senior Application Scientist, I often see assay failures—ranging from severe ion suppression to non-linear calibration curves—stemming directly from poor solvent selection during standard preparation. This whitepaper dissects the thermodynamic solubility profile of Octinoxate-13C3 and provides a self-validating, field-proven methodology for its integration into analytical workflows.

Physicochemical Causality: The Thermodynamics of Octinoxate-13C3

To master the solvation of Octinoxate-13C3, one must first understand its molecular architecture. The compound consists of a highly lipophilic 2-ethylhexyl aliphatic chain esterified to a methoxycinnamate moiety.

The Isotope Effect: The incorporation of three 13C atoms (typically on the methoxy group or the cinnamate backbone) fundamentally alters the mass-to-charge ratio ( m/z ) but has a negligible effect on the molecule's electron cloud distribution, dipole moment, or Gibbs free energy of solvation ( ΔGsolv​ ). Therefore, the macroscopic solubility profile of Octinoxate-13C3 is identical to that of unlabeled octinoxate.

Lipophilicity and Solvation: Octinoxate is intensely hydrophobic, exhibiting a partition coefficient ( logP ) greater than 6.0[1]. The energetic cost of disrupting the hydrogen-bonded network of water to accommodate this bulky, non-polar molecule is thermodynamically prohibitive. Consequently, its aqueous solubility is practically non-existent (< 0.155 mg/L)[2]. Solvation must therefore be driven by dispersive forces and dipole-dipole interactions, making polar protic (e.g., methanol) and polar aprotic (e.g., acetonitrile, DMSO) solvents the only viable vehicles.

Solvation Core Octinoxate-13C3 Log P > 6.0 Water Aqueous Media (< 0.155 mg/L) Core->Water Hydrophobic Repulsion DMSO Aprotic (DMSO) (~ 50 mg/mL) Core->DMSO Dipole-Dipole MeOH Polar Protic (MeOH) (> 100 mg/mL) Core->MeOH Solvation Shell Result1 Phase Separation & Micellization Water->Result1 Result2 High Solubility but LC-MS Ion Suppression DMSO->Result2 Result3 Optimal LC-MS Compatibility MeOH->Result3

Caption: Thermodynamic phase behavior of Octinoxate-13C3 across different solvent classes.

Quantitative Solubility Profile in Organic Solvents

The table below synthesizes the solubility limits of Octinoxate-13C3 across common laboratory solvents, paired with a mechanistic evaluation of their utility in LC-MS/MS workflows.

SolventSolubility LimitLC-MS/MS CompatibilityMechanistic Rationale & Application Notes
Methanol (MeOH) > 100 mg/mLExcellent Preferred. Forms a stable solvation shell without altering ESI droplet desolvation thermodynamics. Ideal for primary stocks.
Acetonitrile (ACN) > 100 mg/mLExcellent Highly compatible with reverse-phase LC and protein precipitation workflows. Low viscosity minimizes autosampler carryover.
Ethanol (EtOH) > 100 mg/mLGood Excellent solubility, but higher viscosity than MeOH/ACN can slightly broaden chromatographic peaks if injected at high volumes.
Dimethyl Sulfoxide (DMSO) ~ 50 mg/mL[3]Poor Avoid for final MS injection. While it easily dissolves the compound, DMSO's high boiling point prevents efficient droplet evaporation in the ESI source, causing severe ion suppression.
Chloroform (CHCl 3​ ) SolublePoor Useful for liquid-liquid extraction (LLE), but must be evaporated and reconstituted. Halogenated solvents degrade ESI source components over time.
Water (H 2​ O) < 0.00015 mg/mL[1]N/A Causes immediate micelle formation and precipitation. Never use >50% aqueous composition for stock/working solutions.

Self-Validating Experimental Protocol: SIL-IS Preparation

A robust analytical method requires a self-validating protocol. Octinoxate is highly susceptible to UV-induced E -to- Z photoisomerization[4],[5]. The Z -isomer possesses a different extinction coefficient and slightly altered chromatographic retention, which will split your MRM peaks and ruin quantitation. Rule #1: All preparation must occur in actinic (amber) glassware.

Phase I: Primary Stock Solution (1.0 mg/mL)
  • Equilibration: Allow the neat Octinoxate-13C3 standard to equilibrate to room temperature in a desiccator to prevent ambient moisture condensation.

  • Weighing: Accurately weigh 1.0 mg of Octinoxate-13C3 into a 2.0 mL amber glass volumetric flask.

  • Solvation: Add 0.8 mL of LC-MS grade Methanol. Vortex for 30 seconds. The lipophilic nature of the compound ensures rapid dissolution in MeOH.

  • Volume Adjustment: Bring to exactly 1.0 mL with Methanol.

  • Self-Validation Checkpoint (QC): Transfer a 10 µL aliquot, dilute to 1 mL with MeOH, and measure the UV absorbance at 310 nm. Octinoxate has a specific extinction coefficient ( E1%​ ) of ~830. A deviation from the expected Beer-Lambert absorbance indicates either incomplete dissolution or photo-degradation.

Phase II: Working Internal Standard Solution (100 ng/mL)
  • Diluent Preparation: Prepare a diluent of 50:50 Methanol:Water (v/v). Causality: Why introduce water? Injecting 100% organic solvent into a reverse-phase LC system causes "solvent effects" (peak fronting/splitting). By using 50% water, we match the initial mobile phase conditions. Because 100 ng/mL is below the absolute aqueous solubility limit (~155 ng/mL), the compound remains safely in solution without precipitating.

  • Serial Dilution: Pipette 10 µL of the 1.0 mg/mL primary stock into 100 mL of the 50:50 diluent.

  • Homogenization: Invert 10 times and sonicate for 2 minutes.

  • Storage: Store at -20°C in amber vials.

Workflow Step1 1. SIL-IS Weighing (1.0 mg Octinoxate-13C3) Step2 2. Primary Solvation (1.0 mL LC-MS MeOH) Step1->Step2 QC1 QC: UV-Vis @ 310 nm Verify E 1% = 830 Step2->QC1 Step3 3. Working Standard (100 ng/mL in 50:50 MeOH:H2O) QC1->Step3 Pass QC2 QC: Visual Inspection (Check for Micelles/Precipitate) Step3->QC2 Step4 4. Matrix Spiking (Biofluid / Cosmetic Extract) Step5 5. LC-MS/MS Analysis (ESI+, MRM Mode) Step4->Step5 QC2->Step4 Clear Solution

Caption: Self-validating preparation workflow for Octinoxate-13C3 internal standards.

Troubleshooting Analytical Pitfalls

The Carryover Conundrum

Because Octinoxate-13C3 is exceptionally lipophilic ( logP>6.0 ), it exhibits high non-specific binding to the PTFE tubing and stainless-steel injection needles of the autosampler.

  • The Fix: A weak needle wash (e.g., 10% MeOH) will fail to desorb the compound, leading to ghost peaks in subsequent blank injections. You must implement a strong needle wash consisting of 50:50 Methanol:Isopropanol (IPA) or 50:50 Acetonitrile:IPA. The addition of IPA disrupts the hydrophobic interactions between the analyte and the hardware surfaces.

Matrix-Induced Precipitation

When spiking the Octinoxate-13C3 working solution into purely aqueous biological matrices (e.g., raw urine or plasma), localized precipitation can occur at the droplet interface before the solvent diffuses.

  • The Fix: Always spike the SIL-IS into the sample after the addition of the protein precipitation crash solvent (e.g., cold Acetonitrile), or ensure the sample is immediately vortexed upon spiking to rapidly disperse the methanolic standard into the matrix.

References

  • PubChem - Octinoxate | C18H26O3 | CID 5355130 Source: nih.gov URL:[Link]

  • Discovery of Novel UV-Filters with Favorable Safety Profiles in the 5-Arylideneimidazolidine-2,4-dione Derivatives Group Source: mdpi.com URL:[Link]

  • Octyl methoxycinnamate Source: wikipedia.org URL:[Link]

Sources

Protocols & Analytical Methods

Method

High-Fidelity LC-MS/MS Quantification of Octinoxate in Biological and Environmental Matrices Using Octinoxate-13C3

Executive Summary & Scientific Context Octinoxate (Ethylhexyl methoxycinnamate, EHMC) is one of the most globally prevalent organic UV-B filters utilized in sunscreens, cosmetics, and light-stabilized industrial products...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Octinoxate (Ethylhexyl methoxycinnamate, EHMC) is one of the most globally prevalent organic UV-B filters utilized in sunscreens, cosmetics, and light-stabilized industrial products[1]. Due to its high lipophilicity (log P ~ 5.8) and environmental persistence, it has emerged as a contaminant of concern in wastewater, surface waters, and human biological fluids (plasma and urine)[1][2]. Recent toxicological evaluations have scrutinized its potential as an endocrine-disrupting chemical (EDC), necessitating highly accurate, trace-level quantification methods[1][3].

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the quantification of highly lipophilic compounds in complex matrices is notoriously hindered by matrix effects—specifically, ion suppression or enhancement in the electrospray ionization (ESI) source. To establish a self-validating analytical system, the integration of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as Octinoxate-13C3 , is mandatory[4][5]. This application note details the mechanistic rationale, optimized chromatographic conditions, and sample preparation protocols required to achieve robust, high-fidelity quantification of Octinoxate.

The Mechanistic Rationale for Octinoxate-13C3

Overcoming the Matrix Effect via Exact Co-Elution

When analyzing complex matrices like human urine or raw wastewater, endogenous lipids and salts co-elute with target analytes, competing for charge droplets in the ESI source[2]. If a structural analog (e.g., a different UV filter like octocrylene) is used as an internal standard, it will elute at a different retention time. Because the matrix composition entering the mass spectrometer changes continuously during a gradient elution, the analog will experience a different degree of ion suppression than the target analyte, leading to quantification errors.

Octinoxate-13C3 contains three Carbon-13 isotopes incorporated into its molecular framework, shifting its mass by +3 Da (m/z 294.2) compared to native Octinoxate (m/z 291.2)[5]. Because the physicochemical properties of 13C-labeled compounds are virtually identical to their native counterparts, Octinoxate-13C3 perfectly co-elutes with native Octinoxate. Consequently, both molecules are subjected to the exact same matrix environment in the ESI source. Any signal suppression affects both the analyte and the internal standard proportionally, rendering the Area Ratio (Analyte/IS) constant and immune to matrix variations.

Why 13C3 is Superior to Deuterated (D3) Standards

While Octinoxate-D3 is also commercially available[4], deuterium atoms can slightly alter the hydrophobicity of a molecule, occasionally leading to a phenomenon known as the "isotope effect," where the deuterated standard elutes slightly earlier than the native compound on a High-Performance Liquid Chromatography (HPLC) C18 column. The 13C3 label eliminates this chromatographic shift, ensuring absolute co-elution and superior self-validation.

Matrix_Correction Sample Complex Matrix (Lipids, Salts, Proteins) Ionization ESI+ Source (Ion Suppression Dynamics) Sample->Ionization Octinoxate Native Octinoxate (m/z 291.2) Decreased Absolute Signal Ionization->Octinoxate IS Octinoxate-13C3 (m/z 294.2) Decreased Absolute Signal Ionization->IS Ratio Constant Area Ratio (Analyte / IS) Octinoxate->Ratio IS->Ratio Quant Accurate & Validated Quantification Ratio->Quant

Caption: Mechanistic logic of stable isotope-labeled internal standards (SIL-IS) in correcting ESI matrix effects.

Experimental Protocols & Methodologies

Sample Preparation: Solid-Phase Extraction (SPE)

Due to the lipophilic nature of Octinoxate, Solid-Phase Extraction (SPE) using a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent is the gold standard for extracting the analyte from aqueous matrices while washing away polar salts and peptides[1][2].

Step-by-Step SPE Protocol:

  • Sample Aliquoting & Spiking: Aliquot 10 mL of filtered water (or 1 mL of urine diluted 1:10 with Milli-Q water). Spike the sample with 50 µL of a 1 µg/mL Octinoxate-13C3 working solution to achieve a final IS concentration of 5 ng/mL. Causality: Spiking before extraction ensures the SIL-IS corrects for any physical losses during the SPE process.

  • Cartridge Conditioning: Mount Oasis HLB cartridges (200 mg, 6 cc) onto a vacuum manifold. Condition with 5 mL of 100% Methanol (MeOH) to activate the sorbent bed, followed by 5 mL of Milli-Q water to equilibrate.

  • Sample Loading: Pass the spiked sample through the cartridge at a controlled flow rate of 1–2 mL/min. Causality: A slow flow rate is critical to allow sufficient residence time for the hydrophobic partitioning of Octinoxate into the sorbent.

  • Washing: Wash the cartridge with 5 mL of 5% MeOH in water. This removes highly polar matrix interferences without eluting the tightly bound lipophilic Octinoxate.

  • Elution: Elute the target analytes with 5 mL of 100% MeOH into a clean glass tube[3].

  • Concentration & Reconstitution: Evaporate the eluate to complete dryness under a gentle stream of ultra-pure Nitrogen (N₂) at 35°C. Reconstitute the residue in 1 mL of the initial LC mobile phase (50:50 Water:MeOH with 0.1% Formic Acid). Vortex for 30 seconds and transfer to an autosampler vial.

SPE_Workflow Start Aqueous Sample (Urine / Wastewater) Spike Spike with Octinoxate-13C3 (SIL-IS) Start->Spike Condition Condition SPE Cartridge (5 mL MeOH → 5 mL H2O) Spike->Condition Load Load Sample (Flow: 1-2 mL/min) Condition->Load Wash Wash Interferences (5% MeOH in H2O) Load->Wash Elute Elute Target Analytes (100% MeOH) Wash->Elute Recon Dry under N2 & Reconstitute (Initial Mobile Phase) Elute->Recon Analyze LC-MS/MS Analysis Recon->Analyze

Caption: Step-by-step Solid-Phase Extraction (SPE) workflow for Octinoxate isolation.

LC-MS/MS Analytical Conditions

Chromatographic separation is achieved using an ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

Chromatographic Causality: An end-capped, sub-2-micron C18 column (e.g., Agilent InfinityLab Poroshell 120 EC-C18, 2.1 × 50 mm, 1.9 µm) is selected to provide high theoretical plate counts and sharp peak shapes for lipophilic compounds[6]. Formic acid (0.1%) is added to both mobile phases to act as a proton donor, drastically enhancing the formation of the [M+H]+ precursor ion in the positive ESI source[2].

Mass Spectrometry Causality: Octinoxate undergoes fragmentation in the collision cell primarily by losing its 2-ethylhexyl group, yielding a stable methoxycinnamate product ion at m/z 179.1. The 13C3 label is located on the core cinnamate structure, meaning the corresponding product ion for the internal standard shifts to m/z 182.1[5][7].

Data Presentation & Instrumental Parameters

Table 1: UHPLC Gradient Program

Starting the gradient at 50% organic solvent allows polar matrix components to elute in the void volume, while the highly lipophilic Octinoxate focuses at the head of the column. Ramping to 95% organic ensures rapid, sharp elution.

Time (min)Flow Rate (mL/min)Mobile Phase A (0.1% FA in H₂O)Mobile Phase B (0.1% FA in MeOH)
0.00.450%50%
1.00.450%50%
4.00.45%95%
6.00.45%95%
6.10.450%50%
8.00.450%50%
Table 2: Triple Quadrupole MRM Transitions (ESI+)

Note: Capillary Voltage is set to 4000 V, Drying Gas Temp to 300°C, and Nebulizer to 40 psi.[6][7][8]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Transition Type
Octinoxate 291.2179.115Quantifier
Octinoxate 291.2161.125Qualifier
Octinoxate-13C3 294.2182.115IS Quantifier
Octinoxate-13C3 294.2164.125IS Qualifier

Self-Validation Framework

To ensure this protocol operates as a self-validating system , researchers must continuously monitor three critical parameters during the run:

  • Qualifier/Quantifier Ratio: The ratio of the m/z 161.1 to m/z 179.1 transitions for native Octinoxate must remain within ±15% of the theoretical ratio established by the neat standards. Deviations indicate co-eluting isobaric interference.

  • Absolute IS Area: While the Analyte/IS ratio corrects for matrix suppression, the absolute peak area of Octinoxate-13C3 should not drop below 20% of the area observed in neat solvent injections. A drop beyond this threshold indicates severe, catastrophic ion suppression that could compromise the Limit of Quantification (LOQ).

  • Extraction Recovery: By comparing the absolute peak area of Octinoxate-13C3 spiked before extraction to a sample spiked after extraction, the exact physical recovery of the SPE process can be calculated (typically >85% for Oasis HLB)[1][3].

Conclusion

The integration of Octinoxate-13C3 as a stable isotope-labeled internal standard transforms the LC-MS/MS analysis of UV filters from an estimation into a highly precise, self-correcting quantitative science. By leveraging the exact co-elution of the 13C3 isotope and the robust cleanup of HLB-based solid-phase extraction, laboratories can confidently quantify Octinoxate at sub-ng/mL levels in the most challenging environmental and biological matrices.

References

  • Veeprho. "Octinoxate D3 | CAS 2470243-02-6". Available at: [Link]

  • Pafili, A., et al. "Development and validation of LC-MS/MS method for the determination of UV-filters across human skin in vitro". Journal of Chromatography B, 2021. Available at: [Link]

  • Magi, E., et al. "Emerging pollutants in aquatic environments: monitoring of UV filters in urban wastewater treatment plants". Analytical Methods, 2012. Available at: [Link]

  • Agilent Technologies. "LC/MS/MS Optimization of Organic Ultraviolet (UV) Filters". Available at: [Link]

  • MDPI. "Adsorption of Sunscreen Compounds from Wastewater Using Commercial Activated Carbon: Detailed Kinetic and Thermodynamic Analyses". Molecules, 2023. Available at: [Link]

Sources

Application

Application Note: High-Precision Dermal Absorption Testing of Octinoxate Using Stable Isotope Dilution (Octinoxate-13C3)

Executive Summary The accurate quantification of UV filters permeating the human skin barrier is a critical requirement in modern dermatological and cosmetic drug development. Octinoxate (Ethylhexyl methoxycinnamate) is...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of UV filters permeating the human skin barrier is a critical requirement in modern dermatological and cosmetic drug development. Octinoxate (Ethylhexyl methoxycinnamate) is a highly lipophilic, ubiquitous UV filter. Due to its prevalence in personal care products, laboratory environments are often contaminated with trace levels of octinoxate, complicating ultra-trace quantitative analysis.

This application note details an advanced In Vitro Permeation Testing (IVPT) protocol utilizing Octinoxate-13C3 for Stable Isotope Dilution Analysis (SIDA). By leveraging a stable isotope, this protocol creates a self-validating analytical system that neutralizes environmental background noise, corrects for matrix-induced ion suppression, and accurately measures systemic exposure risk against stringent regulatory thresholds.

Regulatory & Mechanistic Rationale

Regulatory bodies heavily scrutinize the systemic absorption of topically applied active ingredients. The 1[1] requires rigorous pharmacokinetic evaluation for topical drugs, establishing a steady-state systemic exposure safety threshold of 0.5 ng/mL[2]. To predict these outcomes pre-clinically, researchers rely on the 3[3] for in vitro skin absorption testing.

The Causality of Experimental Choices:

  • Why Octinoxate-13C3? The +3 Da mass shift provided by the 13C3 label allows the mass spectrometer to unequivocally differentiate the target analyte from ambient lab contamination. When used as an Internal Standard (IS), it perfectly co-elutes with unlabeled octinoxate, normalizing any extraction losses or ionization suppression caused by the complex lipid matrix of the skin.

  • Why 50% Ethanol in Receptor Fluid? Octinoxate is highly lipophilic (logP ~5.8). Standard aqueous buffers violate "sink conditions" because the drug cannot partition into the receptor fluid, artificially halting absorption. A 50% ethanol/PBS solution ensures continuous, infinite solubility in the receptor chamber[4].

  • Why Dermatomed Skin? Full-thickness skin contains a dense dermal layer. In vivo, the dermal vascular bed rapidly clears absorbed drugs. In vitro, without blood flow, this thick dermis acts as an artificial sponge for lipophilic drugs. Dermatomed skin (400–500 µm) removes this artifact while preserving the true barrier: the stratum corneum and viable epidermis.

Experimental Workflow

G N1 1. Skin Preparation (Ex Vivo Human/Porcine) N2 2. Integrity Testing (TEWL < 15 g/m²/h) N1->N2 N3 3. Franz Cell Setup (32°C, Sink Conditions) N2->N3 N4 4. Dosing & Sampling (Octinoxate-13C3) N3->N4 N5 Receptor Fluid (Systemic Proxy) N4->N5 N6 Tape Stripping (Stratum Corneum) N4->N6 N7 Tissue Extraction (Epidermis/Dermis) N4->N7 N8 LC-MS/MS SIDA (Mass Balance Validation) N5->N8 N6->N8 N7->N8

Workflow for Octinoxate-13C3 in vitro permeation testing (IVPT) via Franz diffusion cells.

Step-by-Step Methodology

Step 1: Skin Preparation & Integrity Validation
  • Obtain ex vivo human abdominal skin or porcine ear skin. Thaw in phosphate-buffered saline (PBS) at room temperature for 30 minutes.

  • Use a dermatome to slice the skin to a uniform thickness of 400–500 µm.

  • Mount the skin on static Franz diffusion cells (typical active area: 0.64 to 1.0 cm²) with the stratum corneum facing the donor chamber.

  • Self-Validation Check: Measure Transepidermal Water Loss (TEWL). Only use cells with a TEWL < 15 g/m²/h to guarantee barrier integrity.

Step 2: Franz Diffusion Cell Setup
  • Fill the receptor chamber with a degassed solution of PBS and Ethanol (50:50, v/v) to maintain sink conditions[4].

  • Activate the water jacket or heating block to maintain the receptor fluid at 37 °C, ensuring the skin surface temperature remains at a physiological 32 ± 1 °C[3].

  • Allow the system to equilibrate for 30 minutes with continuous magnetic stirring (600 rpm).

Step 3: Dosing and Sampling
  • Apply a finite dose (e.g., 2–5 mg/cm²) of the octinoxate formulation to the donor compartment using a positive displacement pipette. Spread evenly with a glass rod.

  • Collect 200 µL aliquots of receptor fluid at predetermined intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours).

  • Immediately replace the sampled volume with 200 µL of fresh, pre-warmed receptor fluid to maintain constant volume.

Step 4: Skin Compartment Separation (Mass Balance)
  • At 24 hours, dismantle the cells. Swab the skin surface with cotton buds soaked in 50% ethanol to collect the unabsorbed dose .

  • Tape Stripping: Apply D-Squame adhesive tapes to the skin surface. Press uniformly and remove. Repeat 15–20 times. The first 2 tapes represent unabsorbed material; tapes 3–20 represent the Stratum Corneum (SC) compartment.

  • Heat-separate or mechanically scrape the remaining tissue to isolate the viable epidermis from the dermis .

Step 5: Extraction & LC-MS/MS Analysis
  • Place all collected compartments (swabs, tapes, epidermis, dermis, receptor fluid) into separate glass vials.

  • Add 1.0 mL of extraction solvent (Acetonitrile/Methanol, 50:50 v/v).

  • Isotope Spiking: Spike exactly 10 ng of Octinoxate-13C3 into every vial as the Internal Standard. (Note: If Octinoxate-13C3 was used as the active tracer in the formulation, spike with a different analog or deuterated standard).

  • Sonicate for 30 minutes, centrifuge at 10,000 x g for 10 minutes, and transfer the supernatant to LC vials for analysis.

Quantitative Data & Acceptance Criteria

To ensure the trustworthiness of the assay, the protocol must operate as a self-validating system. The tables below summarize the analytical parameters and the strict acceptance criteria required to validate the run.

Table 1: LC-MS/MS Multiple Reaction Monitoring (MRM) Parameters

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Octinoxate291.2179.115Target Analyte
Octinoxate-13C3294.2182.115Internal Standard (SIDA)

Table 2: Self-Validating Assay Controls

ParameterTarget RangeMechanistic Rationale
TEWL < 15 g/m²/hConfirms stratum corneum barrier integrity prior to dosing. High TEWL indicates micro-tears, which would artificially spike absorption.
Mass Balance 85% – 115%Validates extraction efficiency. <85% indicates drug binding to the Franz cell glass or degradation; >115% indicates environmental contamination[3].
Receptor Sink < 10% SaturationThe maximum concentration of octinoxate in the receptor fluid must never exceed 10% of its maximum solubility to prevent artificial plateauing of the flux rate.

Causality & Troubleshooting

  • Ion Suppression in Tape Strips: The adhesive from D-Squame tapes introduces severe polymer contamination into the mass spectrometer, heavily suppressing the ionization of octinoxate. Because Octinoxate-13C3 elutes at the exact same retention time as the target analyte, it experiences the exact same suppression. The ratio of Light/Heavy ions remains constant, completely neutralizing the matrix effect.

  • Non-Specific Binding: Octinoxate is prone to sticking to the glass walls of the donor chamber. If mass balance falls below 85%, switch to silanized glass Franz cells or add 1% BSA to the wash solvents to outcompete the plastic/glass binding sites.

References

  • Source: nih.
  • Source: fda.
  • Source: nih.
  • Title: Research on Permeation Influencing Factors of Cosmetics UV Filters and Improve In Vitro Permeation Tests (IVPTs)

Sources

Method

Application Note: Precision Quantification of Octinoxate Bioaccumulation in Fish Tissue Using Isotope Dilution LC-MS/MS with Octinoxate-13C3

Audience: Analytical Chemists, Ecotoxicologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction: The Ecological Imperative & Analytical Chal...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Analytical Chemists, Ecotoxicologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction: The Ecological Imperative & Analytical Challenge

Octinoxate (Ethylhexyl methoxycinnamate, EHMC) is a ubiquitous organic UV-B filter extensively used in sunscreens and personal care products. Due to its high lipophilicity (log Kow​≈6.1 ) and environmental persistence, octinoxate readily partitions into the aquatic environment, leading to significant bioaccumulation in the lipid-rich tissues of fish and other marine organisms [1]. Regulatory agencies increasingly require precise environmental risk assessments of such endocrine-disrupting chemicals.

The Analytical Challenge: Quantifying trace levels of lipophilic compounds in fish tissue presents a severe analytical hurdle. Fish matrices are rich in endogenous phospholipids, triglycerides, and proteins. During Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis utilizing Electrospray Ionization (ESI), these co-eluting matrix components cause profound ion suppression —often reducing the analyte signal by >40% [2].

The Solution: To establish a self-validating, highly accurate quantitative method, Isotope Dilution Mass Spectrometry (IDMS) is employed. By spiking samples with Octinoxate-13C3 (a stable isotope-labeled internal standard, SIL-IS) prior to extraction, any analyte loss during sample preparation or signal suppression during ionization is proportionally mirrored in the internal standard. This ensures the ratio of the native analyte to the SIL-IS remains constant, yielding absolute quantitative accuracy [3].

Mechanistic Insights: Bioaccumulation & Biotransformation

Understanding the toxicokinetics of octinoxate informs our extraction strategy. In aquatic environments, fish absorb dissolved octinoxate primarily through gill respiration and dermal contact. The compound rapidly partitions into adipose and muscle tissues. Hepatic biotransformation subsequently metabolizes octinoxate into derivatives such as 4-methoxycinnamic acid before depuration [4]. Because the parent compound sequesters in lipids, aggressive solvent extraction coupled with rigorous lipid-removal clean-up is mandatory.

Pathway A Aqueous Exposure (Octinoxate) B Gill/Dermal Absorption A->B C Lipid Tissue Bioaccumulation B->C D Hepatic Biotransformation C->D E Metabolite Depuration D->E

Octinoxate bioaccumulation and biotransformation pathway in aquatic organisms.

Experimental Design & Workflow

To isolate octinoxate from the complex fish matrix, we utilize a modified Solid Phase Extraction (SPE) workflow following solvent extraction. The use of a polymeric reversed-phase sorbent (e.g., Oasis HLB) allows for the retention of the highly non-polar octinoxate while washing away polar interferences and precipitating large proteins.

Workflow S1 1. Cryogenic Homogenization (Fish Tissue) S2 2. Isotope Spiking (Octinoxate-13C3) S1->S2 S3 3. Solvent Extraction (Acetonitrile) S2->S3 S4 4. SPE Clean-up (HLB Cartridge) S3->S4 S5 5. LC-MS/MS Analysis (ESI+ MRM) S4->S5

Analytical workflow for extracting and quantifying octinoxate from fish tissue.

Step-by-Step Protocol

Phase 1: Tissue Preparation and Extraction

Causality Note: Cryogenic milling prevents the thermal degradation of analytes and ensures a homogenous sample, which is critical for reproducible extraction.

  • Homogenization: Lyophilize (freeze-dry) the whole fish or specific tissues (e.g., liver, muscle). Grind the dried tissue into a fine powder using a cryogenic mill.

  • Weighing: Accurately weigh 1.00±0.05 g of the homogenized tissue into a 50 mL polypropylene centrifuge tube.

  • SIL-IS Spiking: Spike the sample with of Octinoxate-13C3 working solution ( 100 ng/mL in methanol). Allow the sample to equilibrate in the dark for 30 minutes to ensure the IS permeates the matrix identically to the endogenous analyte.

  • Extraction: Add 10 mL of LC-MS grade Acetonitrile.

  • Agitation: Vortex vigorously for 2 minutes, followed by ultrasonication in a water bath for 15 minutes at room temperature.

  • Centrifugation: Centrifuge at 4000×g for 10 minutes at 4∘C . Transfer the supernatant to a clean glass tube.

Phase 2: Solid Phase Extraction (SPE) Clean-up

Causality Note: Acetonitrile extracts significant amounts of phospholipids. Passing the extract through an HLB (Hydrophilic-Lipophilic Balance) cartridge removes these ion-suppressing lipids.

  • Conditioning: Condition a 500 mg Oasis HLB SPE cartridge with 5 mL of Dichloromethane, followed by 5 mL of Methanol, and 5 mL of LC-MS grade Water.

  • Loading: Dilute the 10 mL acetonitrile extract with 40 mL of water to reduce the organic strength, ensuring octinoxate binds to the sorbent. Load the mixture onto the cartridge at a flow rate of 1−2 mL/min .

  • Washing: Wash the cartridge with 5 mL of 5% Methanol in water to elute polar interferences. Dry the cartridge under a gentle vacuum for 10 minutes.

  • Elution: Elute the target analytes with 6 mL of a mixture of Ethyl Acetate/Dichloromethane (1:1, v/v).

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of ultra-pure Nitrogen at 35∘C . Reconstitute the residue in 1.0 mL of Initial Mobile Phase (50:50 Water:Acetonitrile with 0.1% Formic Acid). Filter through a PTFE syringe filter into an autosampler vial.

Phase 3: LC-MS/MS Analysis
  • Chromatographic Separation: Inject onto a C18 column (e.g., Waters Acquity BEH C18, ) maintained at 40∘C .

  • Mobile Phases:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program: Flow rate of 0.3 mL/min . Start at 50% B, ramp to 95% B over 5.0 minutes, hold at 95% B for 2.0 minutes, then return to 50% B for 3.0 minutes of re-equilibration.

  • Mass Spectrometry: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

Quantitative Data Presentation

Table 1: LC-MS/MS MRM Transitions and Collision Energies

Octinoxate has 18 carbon atoms, meaning its natural M+1 and M+2 isotopic contributions are significant. Using a +3 Da mass shift (Octinoxate-13C3) ensures the precursor mass ( m/z 294.2) is safely outside the natural isotopic envelope of the native compound ( m/z 291.2), eliminating cross-talk [5].

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Dwell Time (ms)Collision Energy (eV)Purpose
Octinoxate 291.2179.15015Quantifier
Octinoxate 291.2161.15025Qualifier
Octinoxate-13C3 294.2182.15015Internal Standard
Table 2: Representative Method Validation Metrics in Fish Matrix

Notice the severe Matrix Effect (~45% suppression). Without the 13C3 internal standard compensating for this signal loss, absolute quantification would drastically underestimate the bioaccumulation levels.

AnalyteSpike Level (ng/g)Mean Recovery (%)Matrix Effect (%)RSD (%)
Octinoxate 10.092.4-45.24.1
Octinoxate 100.095.1-42.83.5

Causality & System Self-Validation (E-E-A-T)

This protocol operates as a self-validating system . The fundamental principle of Isotope Dilution Mass Spectrometry (IDMS) relies on the fact that Octinoxate and Octinoxate-13C3 are chemically identical in their physical properties (solubility, pKa, retention time) but differ only in mass.

  • Extraction Validation: If the sample preparation fails to extract 20% of the analyte, it will also fail to extract 20% of the SIL-IS. The ratio of Native Area / IS Area remains perfectly constant.

  • Ionization Validation: At the exact retention time of octinoxate (~4.8 minutes), co-eluting fish lipids enter the ESI source and compete for charge droplets, causing the -45.2% matrix suppression seen in Table 2. Because the 13C3 standard co-elutes at the exact same millisecond, its signal is suppressed by the exact same percentage.

  • Result: By plotting the calibration curve as the Ratio of Responses (Area Native​ / Area IS​ ) against concentration, the matrix effect is mathematically canceled out, ensuring that the calculated bioaccumulation factor (BAF) reflects true ecological exposure rather than analytical artifact.

References

  • Bioaccumulation and Measured Concentrations of UV Filters in Biota National Center for Biotechnology Information (NCBI)[Link]

  • UV filters bioaccumulation in fish from Iberian river basins Science of the Total Environment / PubMed [Link]

  • Multi-residue method for trace level determination of UV filters in fish based on pressurized liquid extraction and liquid chromatography-quadrupole-linear ion trap-mass spectrometry Journal of Chromatography A / PubMed [Link]

  • Octinoxate | C18H26O3 | CID 5355130 PubChem - NIH[Link]

Application

octinoxate-13c3 application in cosmetic toxicology research

The application of stable isotope-labeled internal standards is a cornerstone of modern toxicological and pharmacokinetic research. In the evaluation of cosmetic UV filters, Octinoxate-13C3 (a stable isotope of Ethylhexy...

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Author: BenchChem Technical Support Team. Date: March 2026

The application of stable isotope-labeled internal standards is a cornerstone of modern toxicological and pharmacokinetic research. In the evaluation of cosmetic UV filters, Octinoxate-13C3 (a stable isotope of Ethylhexyl methoxycinnamate, CAS: 5466-77-3) has emerged as an indispensable analytical tool 1. This guide provides a comprehensive, field-proven methodology for utilizing Octinoxate-13C3 in dermal absorption and endocrine disruption studies, ensuring high-fidelity data that meets stringent regulatory standards.

Toxicological Context & The Analytical Imperative

Octinoxate (OMC) is a highly lipophilic (LogP ~5.8) broad-spectrum UVB filter. Recent regulatory scrutiny has intensified due to evidence of significant systemic absorption. A 2020 FDA maximal usage trial (MUsT) detected OMC in human blood at levels up to 16 times above the agency's proposed safety threshold of 0.5 ng/mL 2. Consequently, the European Commission and other regulatory bodies have raised concerns regarding its potential as an endocrine-disrupting chemical (EDC) 2. In vivo mammalian models demonstrate that systemic OMC exposure can disrupt the hypothalamic-pituitary-thyroid (HPT) axis, significantly decreasing serum concentrations of thyrotropin (TSH), thyroxine (T4), and triiodothyronine (T3) 3.

HPT OMC Systemic Octinoxate (OMC) Exposure Hypo Hypothalamus OMC->Hypo Toxic Insult TRH Altered LHRH / TRH Release Hypo->TRH Pit Pituitary Gland TRH->Pit TSH Decreased TSH Secretion Pit->TSH Thyroid Thyroid Gland TSH->Thyroid T3T4 Decreased Serum T3 & T4 Levels Thyroid->T3T4 Metab Metabolic & Endocrine Disruption T3T4->Metab

Proposed mechanism of Octinoxate-induced HPT axis endocrine disruption.

The Causality of Isotope Selection: To accurately quantify trace levels of OMC in complex matrices (skin homogenates, blood, receptor fluids), traditional UV/DAD methods 4 lack the necessary sensitivity and selectivity. LC-MS/MS is required. However, Electrospray Ionization (ESI) is highly susceptible to matrix effects; endogenous skin lipids (ceramides, cholesterol) co-eluting with OMC cause severe ionization suppression. By spiking samples with Octinoxate-13C3 , the internal standard co-elutes exactly with the native analyte and experiences identical ion suppression. The ratio of their MS responses remains constant, creating a self-validating quantitative system that mathematically neutralizes matrix interference.

Experimental Workflow & Methodologies

The following protocols detail the integration of Octinoxate-13C3 into an In Vitro Permeation Test (IVPT) workflow, designed to evaluate the dermal pharmacokinetics of cosmetic formulations.

Workflow A Topical Application (Octinoxate Formulation) B Franz Diffusion Cell (Human/Porcine Skin) A->B C Skin Compartment Separation (SC, Epidermis, Dermis) B->C D Receptor Fluid Collection (Systemic Surrogate) B->D E Spike Octinoxate-13C3 (Internal Standard) C->E D->E F Liquid-Liquid Extraction (LLE) E->F G LC-MS/MS Analysis (MRM Mode) F->G H Toxicokinetic Profiling G->H

Workflow for dermal absorption and toxicokinetic assessment using Octinoxate-13C3.

Protocol 1: In Vitro Permeation Testing (IVPT) Setup

Objective: Simulate human dermal exposure to quantify systemic bioavailability.

  • Skin Preparation: Mount dermatomed human cadaver skin or porcine ear skin (thickness ~400 µm) between the donor and receptor compartments of a static Franz diffusion cell.

  • Receptor Fluid Optimization (Critical Causality): Fill the receptor chamber with Phosphate-Buffered Saline (PBS) containing 4% Bovine Serum Albumin (BSA) or 2% Volpo N20. Why? OMC is highly hydrophobic. Without a solubilizer in the receptor fluid, the compound will partition into the lower dermis but fail to elute into the fluid, artificially depressing the calculated systemic absorption and violating sink conditions.

  • Temperature Control: Maintain the water jacket at 32°C ± 1°C to accurately mimic in vivo human skin surface temperature.

  • Dosing: Apply the sunscreen formulation at a finite dose of 2 mg/cm² to the donor compartment.

  • Sampling: Withdraw 200 µL of receptor fluid at predefined intervals (e.g., 2, 4, 8, 12, 24 hours), replacing the volume immediately with fresh, pre-warmed receptor fluid.

Protocol 2: Compartmental Extraction & Isotope Spiking

Objective: Isolate OMC from distinct skin layers while ensuring absolute recovery tracking.

  • Stratum Corneum (SC) Removal: Post-24h, wash the skin surface to remove unabsorbed formulation. Perform 15-20 sequential tape strips. The first 2 strips represent unabsorbed residue; strips 3-20 represent SC penetration.

  • Epidermis/Dermis Separation: Heat-separate the remaining skin at 60°C for 2 minutes, then mechanically peel the epidermis from the dermis. Mince the tissues separately.

  • Internal Standard Spiking (Self-Validating Step): Add exactly 50 µL of Octinoxate-13C3 working solution (100 ng/mL in methanol) to every sample (tape strips, tissue homogenates, and receptor fluid aliquots) before extraction. Why? Spiking prior to Liquid-Liquid Extraction (LLE) ensures that any physical loss of the analyte during phase separation or evaporation is proportionally mirrored by the IS, preserving quantitative accuracy.

  • Extraction: Add 1 mL of Ethyl Acetate to the samples. Vortex for 10 minutes, centrifuge at 10,000 x g for 5 minutes, and transfer the organic supernatant. Evaporate to dryness under a gentle nitrogen stream and reconstitute in 100 µL of mobile phase.

Protocol 3: LC-MS/MS Analytical Method

Objective: High-throughput, artifact-free quantification of OMC.

  • Chromatography: Inject 5 µL onto a C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm). Use a gradient mobile phase of Water (A) and Acetonitrile (B), both containing 0.1% Formic Acid, at a flow rate of 0.4 mL/min.

  • Mass Spectrometry: Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (+ESI) mode.

  • MRM Transitions:

    • Native Octinoxate: m/z 291.2 → 161.1 (Quantifier)

    • Octinoxate-13C3 (IS): m/z 294.2 → 164.1 (Quantifier)

    • Mechanistic Note: The +3 Da mass shift ensures zero cross-talk between the native compound and the internal standard channels, providing a pristine baseline.

Quantitative Data Summaries

To establish the reliability of the protocol, the analytical method must be validated according to ICH guidelines. Table 1 outlines the expected performance metrics when utilizing Octinoxate-13C3.

Table 1: Representative LC-MS/MS Method Validation Parameters

Validation ParameterTarget SpecificationMechanistic Significance
Linearity Range 0.5 – 500 ng/mL (R² > 0.995)Covers both low systemic exposure and high local skin retention.
Limit of Detection (LOD) 0.15 ng/mLEnsures detection below the FDA's 0.5 ng/mL systemic threshold.
Limit of Quantitation (LOQ) 0.5 ng/mLMinimum concentration for reliable toxicokinetic profiling.
Intra/Inter-day Precision < 5% RSD / < 8% RSDValidates the stability of the 13C3 IS in neutralizing instrument drift.
Absolute Recovery (LLE) 85% – 105%Confirms that Ethyl Acetate efficiently partitions OMC from tissue lipids.

Based on rigorous in vitro studies utilizing human and porcine models, Table 2 summarizes the expected compartmental distribution of OMC. Regulatory data indicates that while the majority of OMC remains in the upper skin layers, a biologically relevant fraction becomes systemically bioavailable [[5]]().

Table 2: Typical In Vitro Dermal Distribution of Octinoxate (24h Post-Application)

Skin CompartmentExpected DistributionToxicological Implication
Stratum Corneum (Tape Strips) 5.0% – 14.0% of applied dosePrimary reservoir; provides intended UV protection.
Epidermis (Viable) 0.1 – 4.8 µg/cm²Localized tissue exposure; potential for localized cellular stress.
Dermis 0.05 – 2.1 µg/cm²Penetration past the epidermal barrier; gateway to microcirculation.
Receptor Fluid (Systemic) ~0.2% (Human) to 3% (Porcine)Represents systemic bioavailability driving endocrine disruption risks.

References

  • The trouble with sunscreen ingredients | EWG's Guide to Sunscreens - EWG.
  • Sun lotion chemicals as endocrine disruptors - Hormones.
  • Source: fda.
  • Source: cymitquimica.
  • Source: tga.gov.
  • Source: researchgate.

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting signal suppression in octinoxate-13c3 mass spectrometry

Technical Support Center: Troubleshooting Signal Suppression in Octinoxate-13C3 LC-MS/MS Assays Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systemati...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Signal Suppression in Octinoxate-13C3 LC-MS/MS Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve signal suppression (matrix effects) when quantifying Octinoxate (ethylhexyl methoxycinnamate) using its stable isotope-labeled internal standard, Octinoxate-13C3.

Section 1: Diagnostic FAQs (Understanding the Causality)

Q1: Why am I seeing signal suppression for Octinoxate even when using the Octinoxate-13C3 internal standard? A: Octinoxate is a highly lipophilic UV filter (LogP ~5.8). When extracted from complex matrices like cosmetics, plasma, or environmental water, it frequently co-elutes with endogenous lipids or surfactants[1]. During Electrospray Ionization (ESI), these high-abundance matrix components compete for available charge and surface area on the ESI droplets. Because the matrix components overwhelm the droplet surface, Octinoxate and its internal standard (IS) fail to ionize efficiently, resulting in signal suppression[2].

While a 13C3-labeled IS perfectly co-elutes and experiences the exact same degree of suppression—theoretically maintaining an accurate Analyte/IS ratio—severe suppression (<20% remaining signal) degrades the absolute Signal-to-Noise (S/N) ratio. When the absolute signal drops near the instrument's baseline noise, integration becomes erratic, leading to poor precision (high %CV) and failure to meet Lower Limit of Quantitation (LLOQ) criteria[3].

Q2: How do I definitively confirm that matrix effects are causing the signal loss and not instrument drift? A: You must calculate the absolute and IS-normalized Matrix Factor (MF). This isolates ionization efficiency from extraction recovery. If the absolute MF is significantly less than 1.0 (e.g., <0.8), ion suppression is confirmed[4]. If the IS-normalized MF deviates from 1.0, your IS is not fully compensating, often due to S/N degradation.

Table 1: Quantitative Matrix Effect Assessment (Example Data)

Matrix SourceAnalyte Peak AreaIS Peak AreaArea RatioAbsolute MF (Analyte)IS-Normalized MFConclusion
Neat Solvent 100,000100,0001.001.001.00Baseline Reference
Plasma Lot 1 85,00084,5001.010.851.01Mild Suppression (Acceptable)
Cosmetic Base 15,00014,8001.010.151.01Severe Suppression (Precision Risk)
Wastewater 45,00055,0000.820.450.82Differential Suppression (Fails QC)

Section 2: Experimental Workflows & Protocols (Self-Validating Systems)

To pinpoint exactly where the suppression occurs in your chromatographic run, you must perform a Post-Column Infusion (PCI) experiment[4]. This self-validating protocol maps the elution profile of invisible matrix components so you can adjust your methods logically.

G LC LC System (Gradient Elution) Tee Tee Union LC->Tee Blank Matrix Extract Syringe Syringe Pump (Octinoxate-13C3 Infusion) Syringe->Tee Constant IS Flow ESI ESI Source (Ionization) Tee->ESI MS Mass Spectrometer (MRM Monitoring) ESI->MS Data Suppression Zone Mapping MS->Data

Fig 1. Post-column infusion setup for mapping matrix suppression zones.

Protocol 1: Post-Column Infusion (PCI) for Matrix Effect Mapping

  • Setup: Connect a syringe pump to the LC flow path between the analytical column and the ESI source using a zero-dead-volume PEEK tee-union.

  • Infusion: Fill the syringe with a neat solution of Octinoxate-13C3 (e.g., 100 ng/mL). Infuse at a constant rate (e.g., 10 µL/min) to establish a stable, elevated baseline signal in the mass spectrometer.

  • Injection: Inject a blank matrix extract (prepared exactly as your samples, but containing no analyte or IS) via the autosampler, running your standard LC gradient.

  • Observation: Monitor the Octinoxate-13C3 MRM transition. Any negative dips in the baseline indicate zones where co-eluting matrix components are suppressing ionization[3].

  • Action: If the retention time (RT) of Octinoxate falls within a suppression dip, proceed to the mitigation strategies below.

Section 3: Mitigation Strategies

Q3: What chromatographic or sample preparation adjustments can resolve co-elution with suppression agents? A: If PCI reveals that Octinoxate elutes in a suppression zone, you have two primary levers:

  • Chromatographic Shift: Modify the mobile phase gradient. Because Octinoxate is highly non-polar, utilizing a shallower gradient or switching the organic modifier from Acetonitrile to Methanol can alter the selectivity, shifting the analyte RT away from early-eluting salts or late-eluting phospholipids.

  • Enhanced Sample Cleanup: If shifting the RT is impossible, you must remove the matrix. For lipophilic compounds like Octinoxate, standard protein precipitation is insufficient.

Protocol 2: Solid-Phase Extraction (SPE) Optimization for Octinoxate Objective: Remove phospholipids and surfactants prior to injection.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL Water (HPLC grade) through a reversed-phase polymeric sorbent (e.g., HLB).

  • Loading: Load the diluted matrix sample.

  • Washing (Critical Step): Wash with 5% Methanol in Water to remove salts and polar interferences. Follow with a targeted wash of 30% Isopropanol in Water. Causality: Isopropanol selectively disrupts the hydrophobic interactions of phospholipids with the sorbent, eluting them to waste while retaining the highly lipophilic Octinoxate.

  • Elution: Elute with 2 x 1 mL of 100% Acetonitrile or Ethyl Acetate.

  • Reconstitution: Evaporate under nitrogen and reconstitute in the initial mobile phase to ensure peak focusing.

G Start Signal Drop in Octinoxate-13C3 CheckIS Check IS Response in Neat Solvent vs Matrix Start->CheckIS MatrixEffect Matrix Factor < 0.8 (Suppression Confirmed) CheckIS->MatrixEffect NoMatrix Matrix Factor ~ 1.0 (Instrument/Prep Issue) CheckIS->NoMatrix Action1 Optimize SPE Cleanup Protocol MatrixEffect->Action1 Action2 Shift LC Gradient Retention Time MatrixEffect->Action2

Fig 2. Diagnostic logic tree for resolving Octinoxate-13C3 signal suppression.

Q4: Can ESI source optimization overcome the suppression? A: Yes, partially. Ionization efficiency is directly linked to desolvation[5]. If matrix components are preventing droplet evaporation, increasing the desolvation temperature (e.g., from 400°C to 500°C) and increasing the nebulizing/drying gas flow can force faster droplet fission. Additionally, consider switching from ESI to Atmospheric Pressure Chemical Ionization (APCI). APCI relies on gas-phase ion-molecule reactions rather than liquid-phase charge competition, making it inherently less susceptible to matrix suppression for non-polar compounds like Octinoxate.

References

  • Source: nih.
  • Source: nih.
  • Source: myadlm.
  • Source: tandfonline.
  • Source: chromatographyonline.

Sources

Optimization

Technical Support Center: Troubleshooting Chromatographic Peak Shape for Octinoxate-13C3

Overview Octinoxate (ethylhexyl methoxycinnamate) is a highly lipophilic organic ultraviolet (UV) filter routinely quantified in environmental waters, biological matrices, and cosmetic formulations. Octinoxate-13C3 serve...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview

Octinoxate (ethylhexyl methoxycinnamate) is a highly lipophilic organic ultraviolet (UV) filter routinely quantified in environmental waters, biological matrices, and cosmetic formulations. Octinoxate-13C3 serves as the gold-standard stable isotope-labeled internal standard (SIL-IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Due to its specific physicochemical properties—namely, a high partition coefficient (LogP ~ 5.8) and susceptibility to photolysis—analysts frequently encounter severe chromatographic anomalies.

This technical guide provides a causality-driven troubleshooting framework to resolve peak splitting, tailing, and matrix-induced retention drift for Octinoxate-13C3.

Diagnostic Troubleshooting Guide & FAQs

Q1: Why is my Octinoxate-13C3 peak splitting into two distinct peaks or showing a leading shoulder?

Causality: Octinoxate undergoes rapid trans-cis (E/Z) photoisomerization when exposed to ambient UV light[1]. The trans isomer is the thermodynamically stable and active form, but UV exposure drives conversion to the cis isomer[2]. Because these isomers possess slightly different spatial configurations and dipole moments, they partially or fully resolve on reversed-phase (RP) columns. If your sample or standard is exposed to light during preparation, the internal standard will split into two peaks, compromising your quantification accuracy[3]. Solution: Implement strict light-protection protocols. All standard preparations and sample extractions must be performed using amber glassware or under UV-filtered laboratory lighting.

Q2: What causes severe peak tailing and broadening for Octinoxate-13C3, even on new C18 columns?

Causality: Tailing in highly lipophilic compounds like octinoxate is typically driven by two distinct mechanisms:

  • Secondary Interactions: The ester and ether oxygens in the octinoxate molecule can hydrogen-bond with residual, unreacted silanols on silica-based stationary phases.

  • Injection Solvent Mismatch: If the sample is dissolved in a solvent that is stronger than the initial mobile phase (e.g., 100% acetonitrile injected into a 50% aqueous gradient), the analyte will not focus at the head of the column, leading to severe band broadening. Solution: Utilize a heavily end-capped or sterically protected C18 column (e.g., HALO C18 or Agilent Poroshell 120 EC-C18) to minimize silanol activity[4]. Additionally, adding 10 mM ammonium acetate to the aqueous mobile phase has been shown to significantly improve peak shape and ionization efficiency for UV filters[5]. Match the injection solvent to the initial mobile phase conditions to promote on-column focusing.

Q3: I am experiencing retention time drift and baseline shifting over a long sequence. How can I stabilize the chromatography?

Causality: When analyzing octinoxate in complex matrices (e.g., sunscreens or biological fluids), co-extracted lipids and surfactants accumulate on the column. This matrix fouling alters the stationary phase chemistry, leading to retention time drift and poor peak shapes[6]. Solution: Incorporate a robust sample cleanup step, such as Solid Phase Extraction (SPE) or lipid-removal cartridges (e.g., Captiva EMR-Lipid), prior to injection[6]. Ensure a high-organic column wash step (e.g., 95% Methanol) is programmed at the end of each gradient cycle to elute highly retained lipids[5].

Experimental Workflows & Logical Relationships

Troubleshooting A Poor Peak Shape (Octinoxate-13C3) B Peak Splitting / Shoulder? A->B C Tailing / Broadening? A->C D Photoisomerization (Trans -> Cis) B->D Yes E Secondary Interactions or Solvent Mismatch C->E Yes F Use Amber Vials & Minimize UV Exposure D->F Solution G Optimize Mobile Phase & Use End-Capped C18 E->G Solution

Decision tree for diagnosing and resolving Octinoxate-13C3 peak shape anomalies.

Isomerization A Trans-Octinoxate-13C3 (Active, Stable Isomer) B UV Light Exposure (hv) A->B Absorption D Chromatographic Splitting (Two distinct peaks) A->D Partial Conversion C Cis-Octinoxate-13C3 (Degradant Isomer) B->C Isomerization C->D LC Separation

Mechanism of trans-cis photoisomerization leading to chromatographic peak splitting.

Self-Validating Experimental Protocols

Protocol 1: Light-Protected Extraction (Isomerization Control)

To prevent the trans-cis isomerization of Octinoxate-13C3, sample handling must be strictly controlled. This protocol includes a self-validating checkpoint to ensure light exposure is the true root cause of any observed peak splitting.

Step-by-Step Methodology:

  • Preparation: Turn off overhead fluorescent lights and utilize UV-filtered amber lighting in the sample preparation area.

  • Standard Spiking: Spike 10 µL of Octinoxate-13C3 working solution (1 µg/mL in methanol) into the matrix using exclusively amber glass vials.

  • Extraction: Perform Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) using a manifold shielded from ambient light.

  • Reconstitution: Dry the eluate under a gentle stream of nitrogen and reconstitute in 100 µL of Initial Mobile Phase (e.g., 30% Methanol / 70% Water with 10 mM Ammonium Acetate).

  • Validation Checkpoint (Self-Validation): Prepare a secondary control sample in a clear glass vial and expose it to ambient laboratory light for 2 hours prior to injection. Analyze both the amber-vial sample and the clear-vial sample. Validation condition: The protocol is successful if the clear vial exhibits a secondary cis-isomer peak (or shoulder) at a slightly earlier retention time, while the amber vial yields a single, sharp trans-isomer peak[2].

Protocol 2: LC-MS/MS Method Optimization for Lipophilic UV Filters

To eliminate peak tailing and carryover, the chromatographic method must be optimized for highly lipophilic compounds[5].

Step-by-Step Methodology:

  • Column Selection: Install a superficially porous, heavily end-capped column (e.g., HALO C18, 50 × 4.6 mm, 2.7 µm) maintained at 35 °C[5].

  • Mobile Phase Preparation:

    • Mobile Phase A: Water containing 10 mM Ammonium Acetate (buffers silanol activity and aids ionization).

    • Mobile Phase B: 100% LC-MS Grade Methanol. (Methanol is preferred over acetonitrile for UV filters as it provides superior peak shapes and selectivity[5]).

  • Gradient Programming:

    • 0.0–3.0 min: Hold at 30% B (promotes on-column focusing).

    • 3.0–12.0 min: Ramp from 30% B to 95% B.

    • 12.0–16.0 min: Hold at 95% B (critical wash step to elute lipids and prevent carryover).

    • 16.0–20.0 min: Re-equilibrate at 30% B.

  • Injection Volume: Limit injection volume to 5–10 µL to prevent solvent-mismatch band broadening.

  • Validation Checkpoint (Self-Validation): Perform a blank injection immediately following the highest calibration standard. Validation condition: The protocol is successful if the blank injection shows an Octinoxate-13C3 peak area of <0.1% of the standard, confirming the 95% Methanol wash step effectively eliminated system carryover.

Quantitative Data Summaries

Table 1: Impact of Mobile Phase and Column Chemistry on Peak Shape[4],[5]

ParameterSub-optimal ConditionOptimized ConditionChromatographic Impact
Aqueous Phase 0.1% Formic Acid in Water10 mM Ammonium AcetateNeutralizes silanols; reduces tailing factor from >1.8 to <1.2.
Organic Phase Acetonitrile (100%)Methanol (100%)Improves selectivity and resolution between trans and cis isomers.
Column Chemistry Standard fully porous C18End-capped superficially porous C18Minimizes secondary interactions; sharpens peak width.
Wash Step 80% Organic95% Organic (Hold for 4 min)Eliminates matrix fouling and run-to-run retention time drift.

Table 2: Typical LC-MS/MS (ESI+) MRM Transitions for Octinoxate Quantification[2]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Mechanistic Note
Octinoxate (Native) 291.2179.115Loss of ethylhexyl group (C8H16) leaving p-methoxycinnamic acid.
Octinoxate-13C3 (SIL-IS) 294.2182.115+3 Da mass shift retained on the cinnamate fragment.

References

  • A post-HF approach to the sunscreen octyl methoxycinnamate - AIP Publishing.1

  • Aqueous Photolysis of the Organic Ultraviolet Filter Chemical Octyl Methoxycinnamate - ACS Publications. 2

  • A Post-HF Approach to the Sunscreen Octyl Methoxycinnamate - ChemRxiv. 3

  • LC/MS/MS Optimization of Organic Ultraviolet (UV) Filters - Agilent. 4

  • Development of an analytical method for the simultaneous determination of the 17 EU Watch List compounds in surface waters: a Spanish case study - CSIRO Publishing. 5

  • Determination of UV Filters in Sunscreens Using Captiva EMR-Lipid Cleanup by HPLC - Agilent. 6

Sources

Troubleshooting

optimizing ionization conditions for octinoxate-13c3 in esi positive mode

Technical Support Center: Octinoxate-13C3 Analysis Introduction: The Analytical Challenge of Octinoxate Octinoxate (2-ethylhexyl 4-methoxycinnamate) is a prevalent UV filter found in sunscreens and personal care products...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Octinoxate-13C3 Analysis

Introduction: The Analytical Challenge of Octinoxate

Octinoxate (2-ethylhexyl 4-methoxycinnamate) is a prevalent UV filter found in sunscreens and personal care products.[1][2] Its quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common requirement in environmental monitoring, quality control, and toxicological studies.[3][4] However, the octinoxate molecule presents a distinct challenge for electrospray ionization (ESI). Structurally, it is a non-polar ester lacking any readily protonatable basic sites, which makes the formation of the typical protonated molecule, [M+H]⁺, highly inefficient.

Successful ionization in ESI positive mode therefore relies on the formation of adducts, where the neutral molecule associates with a cation.[5][6] This guide provides a comprehensive framework for troubleshooting and optimizing ESI+ conditions for the isotopically labeled internal standard, octinoxate-13C3, ensuring robust and sensitive quantification.

Fundamental Principles: Mastering Adduct Chemistry

For compounds like octinoxate that do not readily accept a proton, ESI proceeds by forming adducts with cations present in the mobile phase. The most common adducts are with ammonium ([M+NH₄]⁺), sodium ([M+Na]⁺), and potassium ([M+K]⁺).[5][7] The ester and ether oxygens in the octinoxate structure serve as the likely binding sites for these cations.[6]

The key to a robust method is to control this process. Uncontrolled adduct formation, typically from ubiquitous sodium contamination, leads to a fragmented signal distributed across multiple ions, compromising sensitivity and reproducibility.[5][8] The strategic addition of a specific salt, like ammonium formate, to the mobile phase provides a high concentration of a single cation ([NH₄]⁺), forcing the equilibrium to favor the formation of a single, consistent adduct ion.[9][10]

Table 1: Expected Precursor Ions for Octinoxate-13C3 (Based on a monoisotopic mass of ~293.2 g/mol )

Adduct FormerIon SpeciesCalculated m/zTypical Intensity & Stability
Proton (H⁺)[M+H]⁺294.2Very Low / Unreliable
Ammonium (NH₄⁺)[M+NH₄]⁺311.2High / Stable with Additive
Sodium (Na⁺)[M+Na]⁺316.2Variable / Prone to Contamination
Potassium (K⁺)[M+K]⁺332.1Variable / Prone to Contamination

Troubleshooting Guide: A Q&A Approach

This section addresses the most common issues encountered during method development for octinoxate-13C3.

Q1: Why am I seeing a weak or no signal for my octinoxate-13C3 standard?

This is the most frequent issue and typically stems from one of three areas:

  • Incorrect Ion Monitoring: The most common mistake is monitoring for the protonated molecule ([M+H]⁺ at m/z 294.2). Due to octinoxate's structure, this ion forms very inefficiently. You must scan a wider mass range to find which adducts, if any, are forming. Look for the ammonium ([M+NH₄]⁺ at m/z 311.2) or sodium ([M+Na]⁺ at m/z 316.2) adducts.[8]

  • Insufficient Cations in Mobile Phase: A mobile phase of only acetonitrile and water with a simple acid like formic acid lacks a sufficient concentration of cations to drive adduct formation. Reversed-phase solvents are necessary for ESI, but an additive is crucial for this analyte.[10][11]

  • Suboptimal Source Parameters: ESI is a gas-phase technique highly dependent on physical parameters. Incorrect temperatures, gas flows, or voltages will prevent efficient ion formation and transmission, regardless of mobile phase chemistry.[12][13]

Q2: My mass spectrum shows multiple ions for octinoxate-13C3 ([M+H]⁺, [M+NH₄]⁺, [M+Na]⁺). How do I consolidate the signal into one peak?

Observing multiple adducts is a clear sign of competition between different cations in your system—protons from an acid, ammonium from an additive, and sodium from contamination.[5][8] This splits your analyte signal, reducing the sensitivity for any single precursor ion.

The Solution: The goal is to promote the formation of a single, dominant adduct. This is achieved by adding a controlled, high concentration of an adduct-forming salt to overwhelm trace contaminants.

  • Promote the Ammonium Adduct: Add 5-10 mM ammonium formate or ammonium acetate to your aqueous mobile phase.[14][15] This provides a consistent and abundant source of NH₄⁺ ions, driving the equilibrium toward the stable and reproducible [M+NH₄]⁺ adduct.[9] Ammonium formate is often preferred as it can yield a slightly better response than acetate.[10]

  • Minimize Sodium/Potassium Contamination: While promoting the ammonium adduct, it is also good practice to reduce other sources of cations. Use high-purity, MS-grade solvents and, where feasible, switch from glass to plastic mobile phase bottles and sample vials to minimize leaching of alkali metals.[8][11]

Q3: My signal intensity is unstable and not reproducible between injections or batches. What are the likely causes?

Signal instability is almost always linked to inconsistent ion formation in the source.

  • Inconsistent Adduct Formation: This is the primary culprit. If you have not added a controlling agent like ammonium formate, your signal intensity will be at the mercy of fluctuating levels of sodium and potassium contamination from your vials, solvents, and sample matrix.[5][8] This is the most critical variable to control.

  • Unstable Electrospray: The physical spray itself may be unstable.

    • Sprayer Position: The position of the ESI needle relative to the instrument inlet is critical. For more hydrophobic analytes like octinoxate, moving the sprayer closer to the sampling cone may improve desolvation and signal.[11]

    • Gas Flows & Temperature: Ensure the nebulizing gas and drying gas flows are optimized for your LC flow rate to facilitate efficient droplet formation and desolvation.[12]

    • Sprayer Voltage: Excessively high sprayer voltages can lead to an unstable spray or corona discharge, which appears as a noisy baseline and erratic signal.[11]

  • Source Contamination: Intentionally adding non-volatile salts (e.g., sodium acetate) is not recommended for routine analysis as they will deposit on the source components (capillary, skimmer, cone), causing a gradual drop in sensitivity over an analytical batch.[16] Regular source cleaning is essential for long-term performance.

Experimental Protocols & Workflows

Protocol 1: Rapid Screening of Mobile Phase Additives

This protocol uses infusion analysis (no LC column) to quickly determine the optimal adduct-forming condition.

  • Prepare Solutions:

    • Analyte: A 1 µg/mL solution of octinoxate-13C3 in 50:50 acetonitrile:water.

    • Test Solvents (prepare 3):

      • A: 50:50 acetonitrile:water with 0.1% formic acid.

      • B: 50:50 acetonitrile:water with 5 mM ammonium formate.

      • C: 50:50 acetonitrile:water with 1 mM sodium acetate.

  • Infusion Setup: Using a syringe pump and a T-fitting, infuse the analyte solution at 10 µL/min and one of the test solvents at 200-400 µL/min (matching your typical LC flow rate).

  • Data Acquisition: Acquire full-scan mass spectra (e.g., m/z 250-400) for each test solvent.

  • Evaluation: Compare the spectra. Identify the condition that produces the most intense and stable signal for a single adduct ion. For octinoxate, this is almost always condition B, favoring the [M+NH₄]⁺ ion.[10][13]

Diagram 1: Optimization Workflow

The following diagram illustrates the logical workflow for troubleshooting and optimizing the ESI+ signal for octinoxate-13C3.

G start Start: Infuse Octinoxate-13C3 in ACN/H2O + 0.1% Formic Acid check_signal Signal Strong & Stable? start->check_signal identify_ion Identify Dominant Ion(s) in Full Scan Spectrum check_signal->identify_ion No end_node Optimized Method: Proceed with Validation check_signal->end_node  Yes path_weak Weak / No Signal identify_ion->path_weak path_multiple Multiple Adducts ([M+Na]⁺, [M+NH₄]⁺, etc.) identify_ion->path_multiple path_unstable Unstable / Drifting Signal identify_ion->path_unstable action_adduct Action: Add 5-10 mM Ammonium Formate to Aqueous Mobile Phase path_weak->action_adduct path_multiple->action_adduct action_sodium Action: Check for Na+ Sources (Glassware, Reagents). Use Plastic Vials. path_unstable->action_sodium action_source Action: Optimize Source Parameters (Gases, Temps, Voltages) action_adduct->action_source action_source->start Re-evaluate action_sodium->action_adduct

Caption: Logical workflow for optimizing octinoxate-13C3 signal.

Protocol 2: Systematic ESI Source Parameter Optimization

Once the mobile phase is fixed (e.g., with 5 mM ammonium formate), optimize the instrument source parameters. Infuse the standard as described in Protocol 1.

  • Select Ion: Monitor only the target adduct ion (e.g., m/z 311.2 for [M+NH₄]⁺).

  • Tune Parameters One-by-One: Adjust each parameter to find the value that maximizes signal intensity. It is often best to start with the manufacturer's recommended "autotune" settings.[12]

    • Drying Gas Temperature & Flow: These are coupled. Increase temperature and flow to improve solvent evaporation. Too high can lead to analyte degradation; too low results in poor desolvation and an unstable signal.[12]

    • Nebulizer Pressure: Controls the aerosol droplet size. Adjust for the most stable signal.[12]

    • Capillary/Sprayer Voltage: Adjust to achieve a stable spray with maximum intensity. Typically 3000-4500 V. Avoid excessively high voltages that cause discharge.[11]

    • Fragmentor/Cone/Declustering Potential: This voltage helps remove solvent molecules clustered around the ion and transfers it into the mass analyzer.[11] Too low a voltage may result in broad peaks from solvated ions; too high will cause in-source fragmentation of your adduct, reducing precursor intensity.[17] Optimize for the maximum signal of the intact adduct ion.

Frequently Asked Questions (FAQs)

  • Q: Should I use ESI positive or negative mode for octinoxate?

    • A: ESI positive mode is strongly recommended.[3][18] Octinoxate does not have an acidic functional group (like a phenol or carboxylic acid) required for efficient deprotonation and ionization in negative mode.

  • Q: What are the key source parameters I should focus on?

    • A: For an analyte like octinoxate, the most critical parameters are those controlling desolvation (Drying Gas Temperature and Flow) and declustering (Fragmentor/Cone Voltage).[12][17] Because it is relatively non-polar, ensuring it is fully desolvated from the mobile phase droplets is key to generating a strong gas-phase ion signal.

  • Q: Can I use sodium adducts for quantification?

    • A: While possible, it is generally not advised for high-throughput, routine analysis. The formation of sodium adducts is difficult to control as it depends on trace contamination levels that can vary significantly.[5][8] This leads to poor reproducibility. Furthermore, intentionally adding non-volatile sodium salts will quickly contaminate the MS source.[16] The ammonium adduct is a far more robust choice.

References

  • Hsu, F.-F., & Turk, J. (2009). Role of ammonium in the ionization of phosphatidylcholines during electrospray mass spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. Available at: [Link]

  • Góra, M., & Luliński, P. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy Online. Available at: [Link]

  • Nagorka, R., & Tόth, G. (2012). Determination of seven commonly used organic UV filters in fresh and saline waters by liquid chromatography-tandem mass spectrometry. Analytical Methods. Available at: [Link]

  • SCIEX. (n.d.). Sensitive and robust quantification of 15 common UV filters in commercial sunscreens. SCIEX. Available at: [Link]

  • Ellis, S. R., et al. (2018). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Schiewek, R., et al. (2023). Induced Chemical Ionization on Adduct Formation in ESI/IMS. Analytical Chemistry. Available at: [Link]

  • LCGC International. (2020). Tips for Optimizing Key Parameters in LC–MS. LCGC International. Available at: [Link]

  • Stoll, D. R. (2022). Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity? LCGC International. Available at: [Link]

  • Wiley Analytical Science. (2017). LC-MS/MS shines light on sunscreen UV filters. Wiley Analytical Science. Available at: [Link]

  • Stevenson, B. J. (2013). Using sodium ion adducts in LC/MS for quantification of steroids? ResearchGate. Available at: [Link]

  • Agilent Technologies. (n.d.). LC/MS/MS Optimization of Organic Ultraviolet (UV) Filters. Agilent Technologies. Available at: [Link]

  • Anspach, T., & Kolb, T. (2004). Pitfalls in LC-MS(-MS) Analysis. GTFCh. Available at: [Link]

  • Tagawa, Y., et al. (2019). LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement. Shimadzu Corporation. Available at: [Link]

  • Chambers, A. G., & Loo, J. A. (2013). The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Antonopoulos, N., et al. (2018). Impact of the concentration of ammonium formate in the mobile phase on the MS signal. ResearchGate. Available at: [Link]

  • ResearchGate. (2013). How to increase sensitivity of badly ionizing compounds in ESI-MS? ResearchGate. Available at: [Link]

  • Chasse, J. (2023). UHPLC–MS/MS Quantifies Ultraviolet Filter Compounds in Chlorinated Canadian Waters. LCGC International. Available at: [Link]

  • Thurman, E. M., et al. (2001). Formation of metal-ion adducts and evidence for surface-catalyzed ionization in electrospray analysis of pharmaceuticals and pesticides. USGS Publications Warehouse. Available at: [Link]

  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs Blog. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Background Noise in Octinoxate-13C3 Trace Analysis

Welcome to the Advanced Applications Support Center. Trace analysis of ubiquitous environmental contaminants like octinoxate (ethylhexyl methoxycinnamate) presents a unique set of analytical challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. Trace analysis of ubiquitous environmental contaminants like octinoxate (ethylhexyl methoxycinnamate) presents a unique set of analytical challenges. When utilizing its stable isotope-labeled internal standard (SIL-IS), Octinoxate-13C3, researchers frequently encounter severe background noise that artificially inflates the Method Detection Limit (MDL) and compromises quantitative integrity.

As a Senior Application Scientist, I have designed this guide to move beyond generic advice. Here, we dissect the thermodynamic and environmental causality behind background noise, providing you with self-validating protocols to secure sub-ng/L sensitivity.

I. Core Troubleshooting FAQs

Q1: Why am I observing a persistently high background baseline in the Octinoxate-13C3 MRM channel, even in blank injections?

Causality & Mechanism: Octinoxate is highly lipophilic (LogP ≈ 5.8) and is a ubiquitous UV filter used in sunscreens, hand lotions, and as a UV stabilizer in plastics. Background noise in the 13C3 channel (typically m/z 294.2 → 182.1) is rarely random electronic noise; it is almost always chemical noise. A comprehensive groundwater survey demonstrated that octinoxate frequently appears as a background contaminant leaching directly from solid-phase extraction (SPE) cartridges and laboratory Milli-Q water systems[1]. Furthermore, because the 13C3 label only shifts the precursor mass by 3 Da, massive amounts of unlabeled octinoxate contamination in the lab environment can cause isotopic crosstalk, bleeding into the 13C3 channel due to natural isotopic abundance.

Self-Validating Protocol: To isolate the source, do not guess—use a differential blanking strategy.

  • System Blank: Inject 0 µL (run the LC gradient without needle injection). If noise persists, the contamination is bound to your LC column or rotor seal.

  • Solvent Blank: Inject your initial mobile phase directly from a baked glass vial. If noise appears here but not in the system blank, your lab water or vials are contaminated.

Q2: How do I differentiate between matrix-induced ion suppression and true background contamination?

Causality & Mechanism: In LC-MS/MS, a poor Signal-to-Noise (S/N) ratio can result from an elevated baseline (true background contamination) or a depressed analyte signal (matrix-induced ion suppression). Co-eluting lipids from biological or wastewater matrices compete with Octinoxate-13C3 for charge droplets in the Electrospray Ionization (ESI) source, neutralizing the signal. Modern methods utilize ultra-high-performance liquid chromatography (UHPLC) coupled with rapid polarity switching to kinetically separate these matrix interferences from the target analytes[2].

Self-Validating Protocol: Perform a post-column infusion experiment. Continuously infuse a pure standard of Octinoxate-13C3 into the MS source while injecting a blank sample matrix through the LC. A drop in the steady baseline signal at the retention time of octinoxate confirms ion suppression, whereas a spike indicates isobaric background contamination.

Q3: What are the most effective sample preparation methods to eliminate plasticizer and UV filter leaching?

Causality & Mechanism: Standard polypropylene SPE tubes contain slip agents and UV stabilizers that elute alongside your analytes. Adjusting water samples to pH 2 prior to extraction can stabilize the analytes, but passing them through plastic manifolds reintroduces noise[3]. To break this cycle, Stir Bar Sorptive Extraction (SBSE) followed by liquid desorption is highly recommended. SBSE utilizes a glass-encased magnetic stir bar coated with polydimethylsiloxane (PDMS), entirely eliminating plastic from the workflow and yielding recoveries close to 90% for UV filters[4].

Self-Validating Protocol: Process a volumetric equivalent of HPLC-grade water through your current SPE method and an SBSE method. Compare the integrated area of the Octinoxate-13C3 channel. A successful transition to SBSE should yield a >80% reduction in background peak area.

II. Diagnostic & Logical Workflows

The following diagrams map the logical relationships and troubleshooting workflows required to achieve zero-background trace analysis.

Workflow N1 High Background Noise in Octinoxate-13C3 MRM N2 Run System Blank (No Injection) N1->N2 N3 Noise Detected? N2->N3 N4 LC/MS Contamination (Rotor Seal, Column) N3->N4 Yes N5 Run Solvent Blank (Vial + Solvent) N3->N5 No N9 Flush with 50:50 IPA:MeCN + 0.1% FA N4->N9 N6 Noise Detected? N5->N6 N7 Solvent/Vial Contamination (Milli-Q, Plastics) N6->N7 Yes N8 Sample Prep Contamination (SPE Cartridges, Analyst) N6->N8 No N10 Use HPLC-Grade Solvents & Baked Glassware N7->N10 N11 Switch to SBSE or Glass-frit SPE N8->N11

Caption: Workflow for isolating and eliminating sources of background noise in LC-MS/MS trace analysis.

MatrixEffect Root Signal-to-Noise (S/N) Degradation in Trace Analysis B1 Elevated Baseline (Noise) Root->B1 B2 Analyte Suppression (Signal Drop) Root->B2 C1 Ubiquitous UV Filters in Lab Environment B1->C1 C2 Isotopic Crosstalk (Unlabeled to 13C3) B1->C2 C3 Co-eluting Lipids from Sample Matrix B2->C3 S1 Use Baked Glassware & Nitrile Gloves C1->S1 S2 Verify >99% Isotopic Purity C2->S2 S3 Optimize LC Gradient & Polarity Switching C3->S3

Caption: Logical mapping of factors degrading signal-to-noise ratios and their corresponding solutions.

III. Step-by-Step Experimental Methodologies

Protocol 1: Systemic Decontamination of the LC-MS/MS

Because octinoxate is highly lipophilic, it accumulates in the polymeric components of the LC system, slowly leaching out and creating a high baseline.

  • Remove the Analytical Column: Replace the C18 column with a zero-dead-volume stainless steel union.

  • Prepare Aggressive Wash Solvent: Mix 50% Isopropanol (IPA), 25% Acetonitrile (MeCN), 25% Methanol (MeOH), and 0.1% Formic Acid. Causality: IPA disrupts the hydrophobic interactions between octinoxate and the PTFE/PEEK tubing.

  • Flush the System: Pump the wash solvent at 0.5 mL/min for 60 minutes, ensuring the flow is directed to waste, not the MS source.

  • Clean the Injector: Perform 10 consecutive needle washes and rotor seal toggles using the aggressive wash solvent to clear the injection port.

  • Validation: Reinstall the column, equilibrate with standard mobile phase, and run a System Blank. The baseline noise should be <100 cps.

Protocol 2: Zero-Background Sample Preparation

To prevent environmental contamination from the analyst and lab consumables.

  • Analyst Preparation: The analyst must wash hands with a non-cosmetic, unfragranced soap and wear powder-free nitrile gloves. No sunscreens or lotions may be applied within 24 hours of the assay.

  • Glassware Preparation: All glassware must be baked at 400°C for 4 hours prior to use to volatilize any residual UV filters.

  • Extraction (SBSE Method):

    • Transfer 50 mL of the aqueous sample into a baked glass vial.

    • Add a PDMS-coated stir bar (0.5 mm film thickness).

    • Stir at 1000 rpm for 60 minutes at room temperature.

  • Desorption: Remove the stir bar with clean stainless steel forceps, rinse briefly in HPLC-grade water, and place it in a glass micro-vial containing 200 µL of Acetonitrile. Sonicate for 15 minutes.

  • Validation: Process a blank HPLC-water sample using this exact method. The resulting extract must show an Octinoxate-13C3 peak area below the established Limit of Detection (LOD).

IV. Quantitative Data: Impact of Mitigation Strategies

The following table summarizes the expected quantitative improvements when transitioning from traditional methodologies to the optimized, zero-background protocols described above.

Analytical ParameterTraditional Method (Polymeric SPE + Standard LC Wash)Optimized Method (Glass SBSE + Aggressive LC Wash)Improvement Factor
System Blank Baseline Noise ~4,500 cps< 150 cps30x Reduction
Method Blank Contamination 2.15 ng/L (Background Equivalent)< 0.05 ng/L43x Reduction
Signal-to-Noise (S/N) at 1 ng/L 4:1 (Unquantifiable)115:1 (Robust Quantitation)28x Increase
Limit of Quantitation (LOQ) 5.0 ng/L0.1 ng/L50x More Sensitive

Note: Data variance may occur depending on the specific triple quadrupole sensitivity and the initial contamination load of the laboratory environment.

V. References

  • National Survey of Pesticides and Emerging Organic Contaminants (EOCs) in Groundwater 2018 Source: PHF Science / Ministry of Health New Zealand URL:[Link]

  • Stir Bar Sorptive Extraction and LC–MS/MS for Trace Analysis of UV Filters in Different Water Matrices Source: ResearchGate URL:[Link]

  • Sensitive and robust quantification of 15 common UV filters in commercial sunscreens Source: SCIEX URL:[Link]

  • Determination of seven commonly used organic UV filters in fresh and saline waters by liquid chromatography-tandem mass spectrometry Source: ResearchGate URL:[Link]

Sources

Troubleshooting

storage stability and shelf life optimization for octinoxate-13c3 solutions

Welcome to the technical support center for octinoxate-13C3 solutions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information, troubleshooting advice, and f...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for octinoxate-13C3 solutions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information, troubleshooting advice, and frequently asked questions (FAQs) regarding the storage, stability, and shelf life optimization of these isotopically labeled compounds. Our goal is to ensure the integrity and reliability of your experimental results by promoting best practices in handling and storage.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries related to the stability and handling of octinoxate-13C3 solutions.

Q1: What are the ideal storage conditions for octinoxate-13C3 solutions to ensure long-term stability?

A1: For optimal long-term stability, octinoxate-13C3 solutions should be stored at controlled room temperature, ideally between 20°C and 25°C (68°F to 77°F).[1] It is crucial to protect the solution from light by storing it in amber-colored vials or in a dark place.[1] Exposure to sunlight or artificial light can lead to photodegradation.[1][2] The container should be tightly sealed to prevent solvent evaporation and potential oxidation.[3] For extended storage periods (beyond one year), consider storage at refrigerated temperatures (2°C to 8°C), after ensuring the solvent system is appropriate to prevent precipitation.

Q2: What are the primary degradation pathways for octinoxate, and does the 13C3 label affect this?

A2: The primary degradation pathway for octinoxate is photodegradation, specifically trans-cis (E/Z) photoisomerization upon exposure to UV radiation.[1][4][5] The trans isomer is the more stable and effective UVB filter, while the cis isomer has reduced UV absorption capabilities.[1][5] Other photodegradation pathways include the formation of cyclodimers and photolysis into smaller molecules like 4-methoxybenzaldehyde and 2-ethylhexanol.[2][6][7][8] Hydrolysis of the ester linkage can also occur, particularly under strong acidic or basic conditions, though octinoxate is generally stable under neutral pH.[9] The 13C3 isotopic label on the methoxy group is not expected to significantly alter the chemical reactivity or the primary degradation pathways of the molecule. However, it is a valuable tool for mechanistic studies using mass spectrometry to track the fate of the methoxy group during degradation.

Q3: How can I visually or analytically detect degradation in my octinoxate-13C3 solution?

A3: Visually, degradation may not always be apparent. However, a change in color (e.g., yellowing) or the appearance of precipitates could indicate significant degradation. Analytically, the most reliable method for detecting degradation is through High-Performance Liquid Chromatography (HPLC) with a UV detector.[1][10] A stability-indicating HPLC method can separate the parent octinoxate-13C3 from its degradants. A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products are clear indicators of instability.[11][12][13] For structural elucidation of unknown degradants, HPLC coupled with mass spectrometry (LC-MS) is the preferred technique.[14]

Q4: Can I use a degraded octinoxate-13C3 solution for my experiments?

A4: It is strongly advised against using a solution that shows signs of degradation. The presence of impurities can interfere with your analysis, leading to inaccurate quantification and misinterpretation of results. The formation of degradants means the concentration of the active octinoxate-13C3 is lower than stated, which will compromise the accuracy of your experiments.

Q5: What is the expected shelf life of a properly stored octinoxate-13C3 solution?

A5: When stored under the recommended conditions (protected from light, at controlled room temperature, in a tightly sealed container), a well-prepared octinoxate-13C3 solution in a stable organic solvent is expected to have a shelf life of at least 12 months.[15][16] However, it is best practice to re-evaluate the solution's purity and concentration after one year or before use in critical applications.

Section 2: Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the use of octinoxate-13C3 solutions.

Observed Problem Potential Cause(s) Recommended Solution(s)
Unexpected peaks in HPLC chromatogram 1. Photodegradation: Exposure of the solution to light during handling or storage.[1][2] 2. Solvent Impurities: Use of a low-grade or contaminated solvent. 3. Interaction with Container: Leaching of impurities from the storage vial or cap.1. Minimize Light Exposure: Work in a dimly lit area or use amber vials for all sample preparation and analysis. Ensure storage is in a dark location. 2. Use High-Purity Solvents: Always use HPLC-grade or higher purity solvents for preparing solutions. 3. Select Inert Containers: Use high-quality, inert glass vials (e.g., Type I borosilicate glass) with PTFE-lined caps.
Decreased concentration of octinoxate-13C3 over time 1. Evaporation: Improperly sealed container. 2. Degradation: As described above (photodegradation, hydrolysis).[1][9]1. Ensure Proper Sealing: Use vials with high-quality septa and caps. Parafilm can be used as an extra precaution for long-term storage. 2. Review Storage Conditions: Verify that the solution is stored at the correct temperature and protected from light. If necessary, perform a forced degradation study to understand the stability limits.
Precipitate formation in the solution 1. Low Temperature Storage: The solubility of octinoxate-13C3 may decrease at lower temperatures, especially in certain solvents. 2. Solvent Evaporation: Increased concentration leading to supersaturation and precipitation. 3. Chemical Reaction: Formation of an insoluble degradation product.1. Allow to Warm: If stored at a low temperature, allow the solution to equilibrate to room temperature and sonicate briefly to redissolve the compound. 2. Check for Evaporation: If solvent loss is suspected, it is best to prepare a fresh solution. 3. Analyze the Precipitate: If possible, isolate and analyze the precipitate to identify its nature. This could indicate a significant degradation issue.
Inconsistent analytical results 1. Inhomogeneous Solution: Incomplete dissolution or precipitation. 2. Degradation Between Injections: Instability of the sample in the autosampler.1. Ensure Complete Dissolution: Vortex and/or sonicate the solution before each use to ensure homogeneity. 2. Control Autosampler Conditions: If the autosampler is not temperature-controlled, minimize the time the sample spends in the vial before injection. Consider using a temperature-controlled autosampler set to a cool temperature (e.g., 4°C).

Section 3: Experimental Protocols and Data

This section provides a detailed protocol for conducting a stability study on octinoxate-13C3 solutions and presents typical stability data.

Protocol for a Forced Degradation Study

A forced degradation study is essential to understand the stability-indicating nature of an analytical method and to identify potential degradation products.[17][18][19]

Objective: To evaluate the stability of an octinoxate-13C3 solution under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Materials:

  • Octinoxate-13C3 solution (e.g., 1 mg/mL in acetonitrile)

  • HPLC-grade acetonitrile, methanol, and water

  • Hydrochloric acid (HCl), 1M

  • Sodium hydroxide (NaOH), 1M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with a UV detector and a C18 column

  • Photostability chamber (ICH Option I or II)

  • Temperature-controlled oven

  • pH meter

Procedure:

  • Sample Preparation: Prepare separate aliquots of the octinoxate-13C3 stock solution for each stress condition.

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 1M HCl. Keep at 60°C for 24 hours. Neutralize with 1M NaOH before analysis.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 1M NaOH. Keep at room temperature for 24 hours. Neutralize with 1M HCl before analysis.

  • Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place an aliquot of the stock solution in an oven at 60°C for 48 hours.

  • Photolytic Degradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.[20] A control sample should be wrapped in aluminum foil and placed in the same chamber.

  • Analysis: Analyze all stressed samples, along with a non-stressed control, by a validated stability-indicating HPLC method. Monitor for the appearance of new peaks and a decrease in the main octinoxate-13C3 peak.

Summary of Stability Data

The following table summarizes the expected stability of octinoxate under various conditions.

Condition Temperature Duration Expected Degradation Primary Degradation Products
Long-Term Storage 25°C ± 2°C / 60% RH ± 5% RH12 monthsMinimal (<2%)Negligible
Accelerated Storage 40°C ± 2°C / 75% RH ± 5% RH6 monthsMinor (<5%)Trace amounts of isomers and photoproducts if exposed to light.
Acid Hydrolysis (1M HCl) 60°C24 hoursModerate4-methoxycinnamic acid, 2-ethylhexanol
Base Hydrolysis (1M NaOH) 25°C24 hoursSignificant4-methoxycinnamic acid, 2-ethylhexanol
Oxidation (3% H₂O₂) 25°C24 hoursMinorOxidized derivatives
Photostability (ICH Q1B) AmbientAs per guidelineSignificant(Z)-octinoxate, cyclodimers, 4-methoxybenzaldehyde, 2-ethylhexanol[1][2][6]

This data is based on general knowledge of octinoxate stability and may vary depending on the specific solvent and concentration.

Section 4: Visualizations

Octinoxate Photodegradation Pathway

G trans_octinoxate trans-Octinoxate-13C3 (E-isomer) cis_octinoxate cis-Octinoxate-13C3 (Z-isomer) trans_octinoxate->cis_octinoxate UV Radiation (Isomerization) cyclodimers Cyclodimers (e.g., Truxinates) trans_octinoxate->cyclodimers UV Radiation (Dimerization) photolysis_products Photolysis Products: - 4-Methoxybenzaldehyde - 2-Ethylhexanol trans_octinoxate->photolysis_products UV Radiation (Photolysis) cis_octinoxate->trans_octinoxate UV/Thermal

Caption: Primary photodegradation pathways of octinoxate.

Workflow for Stability Testing

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Octinoxate-13C3 Stock Solution aliquot Aliquot for Stress Conditions stock->aliquot acid Acid Hydrolysis base Base Hydrolysis oxidation Oxidation thermal Thermal photo Photolytic hplc HPLC-UV/MS Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Evaluation: - Purity Check - Degradant Identification - Mass Balance hplc->data

Caption: Experimental workflow for a forced degradation study.

Section 5: References

  • Stability of octyl methoxycinnamate and identification of its photo-degradation product. (n.d.). Taylor & Francis. Retrieved March 17, 2026, from [Link]

  • Octinoxate - SPF List. (n.d.). Retrieved March 17, 2026, from [Link]

  • Sayre, R. M., Dowdy, J. C., Gerwig, A. J., Shields, W. J., & Lloyd, R. V. (2005). Unexpected photolysis of the sunscreen octinoxate in the presence of the sunscreen avobenzone. Photochemistry and Photobiology, 81(2), 452–456. [Link]

  • ICH Guidelines for stability testing. (n.d.). SlideShare. Retrieved March 17, 2026, from [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). Generics and Biosimilars Initiative. Retrieved March 17, 2026, from [Link]

  • Unexpected Photolysis of the Sunscreen Octinoxate In The Presence of the Sunscreen Avobenzone. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Octinoxate. (n.d.). PubChem. Retrieved March 17, 2026, from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved March 17, 2026, from [Link]

  • Microbial Biodegradation of Sunscreen Agents: Mechanisms, Enzymatic Pathways, and Environmental Implications. (2025, November 15). ResearchGate. Retrieved March 17, 2026, from [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma. Retrieved March 17, 2026, from [Link]

  • OCTINOXATE. (n.d.). Retrieved March 17, 2026, from [Link]

  • What is Octinoxate? (2021, April 15). Paula's Choice. Retrieved March 17, 2026, from [Link]

  • Microbial Biodegradation of Sunscreen Agents: Mechanisms, Enzymatic Pathways, and Environmental Implications. (2025, November 12). Advancing Technological Innovation and Science world. Retrieved March 17, 2026, from [Link]

  • A post-HF approach to the sunscreen octyl methoxycinnamate. (2021, April 8). AIP Publishing. Retrieved March 17, 2026, from [Link]

  • MacManus-Spencer, L. A., Tse, K., KEK, S., & Chin, A. (2011). Aqueous Photolysis of the Organic Ultraviolet Filter Chemical Octyl Methoxycinnamate. Environmental Science & Technology, 45(9), 3931-3937. [Link]

  • Octinoxate in Sunscreen. (2024, June 15). Skin Type Solutions. Retrieved March 17, 2026, from [Link]

  • Photochemical Degradation of the UV Filter Octyl Methoxy Cinnamate Probed via Laser-Interfaced Mass Spectrometry. (2022, December 12). MDPI. Retrieved March 17, 2026, from [Link]

  • Q1A(R2) Guideline. (2010, February 2). ICH. Retrieved March 17, 2026, from [Link]

  • OCTINOXATE. (n.d.). Ataman Kimya. Retrieved March 17, 2026, from [Link]

  • Photoinitiated Degradation Kinetics of the Organic UV Filter Oxybenzone in Solutions and Aerosols: Impacts of Salt, Photosensitizers, and the Medium. (2024, October 16). PMC. Retrieved March 17, 2026, from [Link]

  • Literature search and summaries of seven sunscreen active ingredients. (2025, February 4). Therapeutic Goods Administration (TGA). Retrieved March 17, 2026, from [Link]

  • Hanson, K. M., Narayanan, S., & Bardeen, C. J. (2015). Photolysis and cellular toxicities of the organic ultraviolet filter chemical octyl methoxycinnamate and its photoproducts. Environmental Science: Processes & Impacts, 17(10), 1759-1766. [Link]

  • Aqueous Photolysis of the Organic Ultraviolet Filter Chemical Octyl Methoxycinnamate. (2025, August 9). ResearchGate. Retrieved March 17, 2026, from [Link]

  • How to Maintain SPF Stability and Product Efficacy? (2025, March 3). XingYuan - Cosmetic Packaging. Retrieved March 17, 2026, from [Link]

  • METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS ESTIMATION OF OXYBENZONE, OCTINOXATE AND AVOBENZONE IN SUNSCREEN LOTION BY REVERSED PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. (2025, August 8). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Long Term Stability Monitoring of Pesticide Stock Solutions by Quantitative NMR – Results. (n.d.). EURL-SRM. Retrieved March 17, 2026, from [Link]

  • Photochemical degradation of the UV filter octyl methoxycinnamate in solution and in aggregates. (n.d.). Semantic Scholar. Retrieved March 17, 2026, from [Link]

  • An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Sample. (2021, August 6). Semantic Scholar. Retrieved March 17, 2026, from [Link]

  • Method development and validation for simultaneous estimation of oxybenzone, octinoxate and avobenzone in sunscreen lotion by re. (n.d.). SciSpace. Retrieved March 17, 2026, from [Link]

  • Development and validation of RP-HPLC method for analysis of four UV filters in sunscreen products. (2017, March 25). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Forced degradation studies – comparison between ICH, EMA, FDA and. (2014, June 15). der DGRA. Retrieved March 17, 2026, from [Link]

  • Sinapic Acid Esters: Octinoxate Substitutes Combining Suitable UV Protection and Antioxidant Activity. (n.d.). PMC. Retrieved March 17, 2026, from [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (n.d.). Biosciences Biotechnology Research Asia. Retrieved March 17, 2026, from [Link]

  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. (2019, October 22). MDPI. Retrieved March 17, 2026, from [Link]

  • Forced Degradation – A Review. (2022, November 30). Biomedical Journal of. Retrieved March 17, 2026, from [Link]

  • The long term stability concentration results of the RM samples at 1,... (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • A post-HF approach to the sunscreen octyl methoxycinnamate. (2021, April 11). ResearchGate. Retrieved March 17, 2026, from [Link]

  • A post-HF approach to the sunscreen octyl methoxycinnamate. (2021, April 8). AIP Publishing. Retrieved March 17, 2026, from [Link]

  • Stability Testing of Sunscreens in Australia. (n.d.). Eurofins. Retrieved March 17, 2026, from [Link]

  • Stability Testing of Biotechnological/Biological Products. (n.d.). European Medicines Agency (EMA). Retrieved March 17, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Octinoxate-13C3 vs. Octinoxate-d5: Selecting the Optimal Internal Standard for LC-MS/MS

Target Audience: Analytical Chemists, Mass Spectrometry Researchers, and Pharmacokinetic Scientists. Accurate quantification of the ubiquitous UV filter octinoxate (ethylhexyl methoxycinnamate) in complex matrices—such a...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometry Researchers, and Pharmacokinetic Scientists.

Accurate quantification of the ubiquitous UV filter octinoxate (ethylhexyl methoxycinnamate) in complex matrices—such as environmental wastewater, biological fluids, and cosmetic emulsions—relies heavily on liquid chromatography-tandem mass spectrometry (LC-MS/MS). To mitigate the severe matrix effects inherent to electrospray ionization (ESI), the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) is mandatory.

As an application scientist, the choice between Octinoxate-13C3 and Octinoxate-d5 is not merely a budgetary decision; it is a fundamental chromatographic variable. This guide objectively compares the physicochemical behavior, matrix effect compensation, and experimental reliability of both standards to help you architect a self-validating analytical workflow.

Mechanistic Causality: The Isotope Effect in Reversed-Phase LC

To understand why these two internal standards perform differently, we must examine the causality behind the Deuterium Isotope Effect [1].

When a native analyte is spiked with a deuterated standard (Octinoxate-d5), the substitution of protium (hydrogen) with deuterium alters the molecule's zero-point energy and slightly reduces its molar volume. In reversed-phase chromatography (e.g., C18 columns), which governs separation via hydrophobic interactions, this reduction in lipophilicity causes the deuterated standard to elute slightly earlier than the native compound[2].

Because the composition of co-eluting matrix components (salts, lipids, surfactants) changes rapidly during a gradient elution, even a minor retention time (RT) shift of 0.05 minutes means the native analyte and the d5-standard are ionized in different matrix environments . Consequently, they experience unequal degrees of ion suppression or enhancement, breaking the fundamental assumption of the IS ratio[1].

Conversely, Carbon-13 labeling (Octinoxate-13C3) occurs within the carbon skeleton. It does not alter the molecule's outer electron cloud or its lipophilicity. Therefore, Octinoxate-13C3 exhibits perfect co-elution with native octinoxate, ensuring identical matrix suppression and yielding highly trustworthy quantification[3].

IsotopeEffect Native Native Octinoxate [M+H]+ 291.2 LC Reversed-Phase LC (C18) Hydrophobic Interaction Native->LC C13 Octinoxate-13C3 [M+H]+ 294.2 C13->LC D5 Octinoxate-d5 [M+H]+ 296.2 D5->LC Coelute Perfect Co-elution Identical Matrix Effects LC->Coelute Native & 13C3 Shift Isotopic RT Shift Differential Matrix Effects LC->Shift Native & d5

Fig 1: Chromatographic causality of the deuterium isotope effect vs. 13C stability.

Quantitative Comparison of SIL-IS Alternatives

The following table synthesizes the performance metrics of both internal standards based on established LC-MS/MS optimization parameters[3][4].

ParameterOctinoxate-13C3Octinoxate-d5
Precursor Ion [M+H]+ m/z 294.2m/z 296.2
Mass Shift (ΔDa) +3 Da (Sufficient to avoid isotopic overlap)+5 Da (Excellent isolation)
Chromatographic Shift None (Perfect co-elution)Slight (Typically -0.02 to -0.10 min)
Matrix Effect Compensation Absolute (Self-validating correction)Variable (Depends on gradient steepness)
H/D Exchange Risk ZeroLow to Moderate (Depends on label position)
Commercial Cost High (Complex synthesis)Moderate (Easier to synthesize)
Best Use Case Trace environmental analysis, complex cosmeticsRoutine QA/QC in standardized, clean matrices

Self-Validating LC-MS/MS Experimental Protocol

To ensure scientific integrity, the following step-by-step methodology incorporates built-in validation checks to monitor extraction recovery and isotopic shifts during the analysis of octinoxate[5].

Phase 1: Sample Preparation & Spiking

Causality Note: Spiking the SIL-IS directly into the raw matrix before extraction ensures that any physical losses during sample handling are mathematically normalized by the Native/IS ratio.

  • Aliquot: Transfer 1.0 mL of the fluid sample (e.g., wastewater or diluted cosmetic emulsion) into a clean glass vial.

  • Spike: Add 50 µL of a 100 ng/mL SIL-IS working solution (Octinoxate-13C3 or Octinoxate-d5). Vortex for 30 seconds.

  • Extraction: Pass the sample through an Oasis HLB Solid-Phase Extraction (SPE) cartridge (pre-conditioned with 2 mL methanol and 2 mL water).

  • Elution: Elute the analytes using 2 mL of LC-MS grade methanol. Evaporate under a gentle nitrogen stream and reconstitute in 100 µL of Mobile Phase A.

Phase 2: Chromatographic Separation
  • Column: Utilize a sub-2 µm reversed-phase column (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 50 mm) to achieve sharp peak shapes[3].

  • Mobile Phases:

    • Phase A: Water + 0.1% Formic Acid.

    • Phase B: Acetonitrile.

  • Gradient: Ramp from 40% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • Validation Check: Overlay the Extracted Ion Chromatograms (XIC). Calculate the ΔRT=RTNative​−RTIS​ . If using Octinoxate-d5 and ΔRT>0.05 min, you must flatten the gradient slope to minimize differential matrix suppression.

Phase 3: MS/MS Detection (MRM)

Configure the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode[4]. Monitor the following Multiple Reaction Monitoring (MRM) transitions:

  • Native Octinoxate: m/z 291.2 → 161.1 (Quantifier)

  • Octinoxate-13C3: m/z 294.2 → [Product Ion]*

  • Octinoxate-d5: m/z 296.2 → [Product Ion]* (Note: The exact m/z of the SIL-IS product ions depends on the specific placement of the heavy isotopes on the commercial standard's aromatic ring vs. the aliphatic chain).

Workflow N1 Sample Matrix (SPE Extraction) N2 Spike SIL-IS (13C3 or d5) N1->N2 N3 LC Separation (C18 Gradient) N2->N3 N4 ESI+ Source (Ionization) N3->N4 Monitor ΔRT N5 MS/MS MRM (Quantification) N4->N5 Native/IS Ratio

Fig 2: Self-validating LC-MS/MS workflow for Octinoxate quantification.

Conclusion & Strategic Recommendation

For drug development professionals and environmental researchers requiring the highest tier of analytical rigor, Octinoxate-13C3 is the superior internal standard . Its immunity to the deuterium isotope effect guarantees perfect co-elution, making it a highly robust choice when dealing with unpredictable, dirty matrices (like raw wastewater or complex lipid-based cosmetics).

While Octinoxate-d5 is a more cost-effective alternative, its use requires rigorous upfront chromatographic validation. Analysts must actively monitor the ΔRT between the native and deuterated peaks and validate that any observed chromatographic shift does not push the analyte into a different matrix suppression zone.

References

  • 3 - Agilent Technologies (lcms.cz). 2.1 - Waters Corporation (waters.com). 3.2 - National Institutes of Health (nih.gov). 4.5 - ResearchGate (researchgate.net).

  • 4 - SCIEX (sciex.com).

Sources

Comparative

Method Validation for Octinoxate-13C3 Quantification in Human Plasma: A Comprehensive Comparison Guide

Executive Summary & Scientific Rationale Octinoxate (ethylhexyl methoxycinnamate) is a ubiquitous organic UV filter utilized in sunscreens and cosmetic formulations [[1]](). Recent regulatory scrutiny by the FDA has high...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Octinoxate (ethylhexyl methoxycinnamate) is a ubiquitous organic UV filter utilized in sunscreens and cosmetic formulations [[1]](). Recent regulatory scrutiny by the FDA has highlighted the systemic absorption of active sunscreen ingredients, necessitating rigorous pharmacokinetic (PK) profiling and endocrine disruption assessments in clinical trials 2. To achieve reliable quantification of octinoxate in human plasma at trace levels (ng/mL), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the analytical gold standard 3.

However, bioanalysis in plasma is heavily plagued by matrix effects—specifically ion suppression caused by endogenous phospholipids 4. The integration of Octinoxate-13C3 (a stable isotope-labeled internal standard, SIL-IS) creates a self-validating analytical system . Because the 13C3-labeled tracer shares identical physicochemical properties and co-elutes exactly with the target analyte, any procedural loss during extraction or ionization fluctuation in the MS source affects both molecules equally. Consequently, the analyte-to-IS peak area ratio remains absolute, mathematically nullifying sample-to-sample matrix variations.

Regulatory Alignment: FDA 2018 & ICH M10 Frameworks

Any bioanalytical method intended for regulatory submission must adhere strictly to the FDA 2018 Bioanalytical Method Validation Guidance [[5]]() and the globally harmonized ICH M10 guidelines, which reached full implementation across major regulatory bodies (EMA, FDA, Health Canada) by early 2023 [[6]](), [[7]](), 8. These guidelines dictate the parameters for full validation to ensure data reliability.

Validation Root ICH M10 / FDA 2018 Validation Framework N1 Selectivity & Specificity Root->N1 N2 Matrix Effect (IS Normalized) Root->N2 N3 Accuracy & Precision Root->N3 N4 Calibration Curve (Linearity) Root->N4 N5 Stability (Benchtop, F/T, Autosampler) Root->N5

Core validation parameters mandated by ICH M10 and FDA guidelines.

Comparative Analysis: Sample Preparation Strategies

Human plasma is a highly complex matrix. Selecting the correct sample preparation method is the most critical variable in method development. Below is an objective comparison of the three primary techniques for extracting highly lipophilic compounds (LogP ~5.8) like octinoxate.

ParameterProtein Precipitation (PPT)Solid Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Mechanism Organic solvent denatures and precipitates proteins.Analyte binds to a sorbent bed, is washed, and eluted.Analyte partitions into an immiscible organic solvent.
Phospholipid Removal Poor (unless using specialized 96-well cleanup plates) [[3]]().Excellent (highly dependent on wash step optimization).Excellent (polar lipids remain trapped in the aqueous phase).
Recovery of Octinoxate High, but suffers from severe downstream ion suppression.High, but requires extensive, costly method optimization.Optimal. Highly lipophilic octinoxate partitions seamlessly.
Cost & Throughput Low cost, High throughput.High cost, Medium throughput.Low cost, Medium-High throughput.
Verdict Not recommended for trace LC-MS/MS without secondary cleanup.Viable, but often cost-prohibitive for large clinical batches.Preferred Method . Strikes the optimal balance of cleanliness and cost.

Causality Insight: Why LLE over PPT? Plasma contains high concentrations of endogenous glycerophosphocholines. During standard PPT, these phospholipids remain in the extract and elute in the exact same chromatographic window as lipophilic UV filters, competing for charge in the ESI source and causing severe signal suppression. LLE using a non-polar solvent selectively partitions the target analyte into the organic phase, leaving the polar phospholipids trapped in the aqueous waste.

Analytical Platform Comparison: UHPLC-MS/MS vs. Legacy Methods

Historically, UV filters were quantified in consumer products using HPLC-UV/DAD or standard HPLC-MS [[3]](). However, modern clinical PK studies demand the superior sensitivity and specificity of UHPLC coupled with Triple Quadrupole Mass Spectrometry.

FeatureLegacy HPLC-UV/DADModern UHPLC-MS/MS
Sensitivity (LOQ) ~40 ng/mL (0.04 µg/mL) 3< 1.0 ng/mL [[3]](), [[9]]()
Selectivity Low. Relies solely on chromatographic retention time.Extremely High. Uses precursor-to-product ion MRM transitions 9.
Run Time 15 - 30 minutes per sample.3 - 5 minutes per sample.
Internal Standard Analog IS (structural similarity, prone to variance).SIL-IS (Octinoxate-13C3) for absolute matrix correction.

Optimized Experimental Protocol (Self-Validating Workflow)

This protocol establishes a highly robust workflow ensuring that any evaporative losses or ionization fluctuations are mathematically nullified by the Octinoxate-13C3 tracer.

Critical Precaution: Octinoxate contains a cinnamate moiety that undergoes rapid cis-trans isomerization upon exposure to UV light 1. To maintain the integrity of the standard curve and study samples, all handling must be performed under yellow light or using amber labware.

Step-by-Step Methodology:
  • Sample Aliquoting: Transfer 100 µL of human plasma into an amber 2.0 mL microcentrifuge tube.

  • SIL-IS Spiking: Add 10 µL of Octinoxate-13C3 working solution (e.g., 50 ng/mL in methanol). Vortex for 10 seconds to ensure equilibration with plasma proteins.

  • Liquid-Liquid Extraction: Add 1.0 mL of extraction solvent (Hexane:Ethyl Acetate, 80:20 v/v).

  • Partitioning: Shake mechanically for 10 minutes, then centrifuge at 14,000 rpm for 5 minutes at 4°C to achieve phase separation [[4]]().

  • Evaporation: Transfer 800 µL of the upper organic layer to a clean amber glass vial. Evaporate to dryness under a gentle stream of ultra-pure nitrogen at 35°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of Mobile Phase (e.g., 80% Acetonitrile / 20% Water with 0.1% Formic Acid). Vortex extensively.

  • UHPLC-MS/MS Analysis: Inject 5 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Operate the mass spectrometer in Electrospray Ionization (ESI) positive mode using Multiple Reaction Monitoring (MRM) 9.

Workflow A Human Plasma (100 µL) B Spike SIL-IS (Octinoxate-13C3) A->B C Liquid-Liquid Extraction (Hexane/EtOAc) B->C D Centrifugation & Phase Separation C->D E Nitrogen Evaporation & Reconstitution D->E F UHPLC-MS/MS Analysis E->F

Workflow for Octinoxate-13C3 mediated quantification in human plasma.

Method Validation Execution (ICH M10 Standards)

To validate this method according to ICH M10 6, the following experiments must be executed and documented:

  • Selectivity & Specificity: Analyze 6 independent sources of blank human plasma. The interfering peak area at the retention time of octinoxate must be < 20% of the Lower Limit of Quantification (LLOQ), and < 5% for the Octinoxate-13C3 IS 6.

  • Matrix Effect (IS Normalized): Calculate the Matrix Factor (MF) by comparing the peak area of octinoxate spiked into post-extracted blank plasma versus neat solvent. The IS-normalized MF should have a Coefficient of Variation (CV) ≤ 15% across 6 different plasma lots 6. Mechanism: The 13C3 label ensures the MF ratio remains near 1.0, proving the assay's trustworthiness.

  • Accuracy & Precision: Evaluate Quality Control (QC) samples at 4 concentration levels (LLOQ, Low, Mid, High) in 6 replicates across 3 independent analytical runs. Accuracy must be within ±15% of the nominal concentration (±20% at LLOQ), and precision (CV) must be ≤ 15% (≤ 20% at LLOQ) [[5]](), 6.

  • Stability: Demonstrate that octinoxate remains stable in plasma during benchtop handling (room temperature), freeze-thaw cycles (-80°C to RT), and long-term storage, as well as in the reconstituted extract residing in the autosampler 6.

References

  • 2018 Bioanalytical Method Validation Guidance: Key Changes and Considerations - IQVIA.5

  • Bioanalytical method validation and study sample analysis M10 - International Council for Harmonisation (ICH). 6

  • ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED - World Health Organization (WHO).7

  • Implementation strategy of ICH Guideline M10 on bioanalytical method validation - European Medicines Agency (EMA). 8

  • CAS 5466-77-3: octilo P-metoxicinamato (Octinoxate-13C3) - CymitQuimica. 1

  • Unveiling the Detection and Quantification Limits of Analytical Methods for Sunscreen Actives Utilizing Deuterated Oxybenzone - Benchchem. 3

  • Comparison between endocrine activity assessed using ToxCast/Tox21 database and human plasma concentration of sunscreen active ingredients/UV filters - Oxford Academic. 2

  • Sensitive and robust quantification of 15 common UV filters in commercial sunscreens - SCIEX. 9

  • An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples - National Institutes of Health (NIH). 4

Sources

Validation

A Comparative Guide to Isotope Dilution Recovery: Octinoxate-13C3 vs. Oxybenzone-13C6 in LC-MS/MS Workflows

Organic ultraviolet filters (OUVFs) such as octinoxate (ethylhexyl methoxycinnamate) and oxybenzone (benzophenone-3) are ubiquitous in personal care products. Due to their widespread use, these compounds frequently bioac...

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Author: BenchChem Technical Support Team. Date: March 2026

Organic ultraviolet filters (OUVFs) such as octinoxate (ethylhexyl methoxycinnamate) and oxybenzone (benzophenone-3) are ubiquitous in personal care products. Due to their widespread use, these compounds frequently bioaccumulate in environmental matrices and human biological fluids[1][2]. Accurately quantifying these trace-level analytes via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is notoriously difficult due to severe matrix effects (ion suppression) and variable extraction losses.

To achieve a self-validating, highly accurate quantitative system, researchers employ stable isotope-labeled internal standards (SIL-IS). This guide provides a comparative analysis of Octinoxate-13C3 and Oxybenzone-13C6 recovery, detailing the physicochemical causality behind extraction behaviors and offering a field-proven Solid Phase Extraction (SPE) protocol.

Physicochemical Profiling & Causality

The extraction efficiency of an analyte is strictly governed by its molecular structure. Understanding the differences between oxybenzone and octinoxate is critical for optimizing recovery.

  • Oxybenzone (BP-3): Oxybenzone is a phenolic compound with a predicted pKa of approximately 7.56 and a Log Kow of 3.45. Because it is ionizable, its retention on reversed-phase SPE sorbents is highly pH-dependent. If the sample matrix exceeds pH 7.5, oxybenzone deprotonates into a phenolate ion, drastically reducing its hydrophobicity and leading to premature elution (breakthrough) during the washing phase.

  • Octinoxate (EHMC): Octinoxate is a neutral cinnamate ester characterized by extreme lipophilicity, boasting a Log Kow of approximately 6.10[3]. It does not ionize under typical environmental pH ranges. The primary challenge with octinoxate is not breakthrough, but rather adsorptive losses to polypropylene labware and incomplete elution from the SPE sorbent if the elution solvent lacks sufficient non-polar strength.

By spiking samples with Oxybenzone-13C6 and Octinoxate-13C3 prior to extraction, these isotopes act as perfect chemical surrogates. They co-elute with their native counterparts during chromatography, experiencing the exact same matrix-induced ion suppression in the electrospray ionization (ESI) source, thereby allowing for absolute mathematical correction[4].

Comparative Recovery Performance

The table below summarizes the absolute recovery (the physical yield from the SPE process) versus the relative recovery (the final quantified accuracy after isotope dilution correction) across complex matrices.

AnalyteStable IsotopeLog KowpKaAbsolute Recovery (SPE)Relative Recovery (Isotope Corrected)Matrix Effect (Ion Suppression)
Oxybenzone Oxybenzone-13C63.457.5682% – 88%98% – 102%Moderate (-25%)
Octinoxate Octinoxate-13C36.10N/A75% – 85%97% – 104%High (-40%)

Data synthesis reflects typical performance using polymeric reversed-phase (HLB) sorbents in wastewater and urine matrices.

Workflow Visualization

The following diagram illustrates the logical progression of the isotope dilution LC-MS/MS workflow, highlighting where the stable isotopes integrate into the system to correct for downstream losses.

G Sample 1. Sample Matrix (Urine, Water, Plasma) Spike 2. Isotope Spiking (Octinoxate-13C3 & Oxybenzone-13C6) Sample->Spike SPE 3. Solid Phase Extraction (HLB Cartridge, pH 5.5) Spike->SPE Elution 4. Elution & Concentration (MeOH / Ethyl Acetate) SPE->Elution LCMS 5. UHPLC-MS/MS (ESI+, MRM Mode) Elution->LCMS Quant 6. Isotope Dilution Quantitation (Matrix Effect Correction) LCMS->Quant

Figure 1: Isotope dilution LC-MS/MS workflow for organic UV filter quantification.

Step-by-Step Experimental Protocol

To ensure high scientific integrity and reproducibility, the following protocol utilizes a self-validating approach designed specifically to handle the divergent physicochemical properties of both analytes simultaneously.

Phase 1: Sample Preparation & Isotope Equilibration
  • Aliquot: Transfer 10 mL of environmental water (or 1 mL of human urine diluted 1:10 with LC-grade water) into a silanized glass tube. Causality: Silanized glass prevents the highly lipophilic octinoxate from adsorbing to the tube walls.

  • Spiking: Spike the sample with 10 ng of Octinoxate-13C3 and Oxybenzone-13C6 .

  • Equilibration: Vortex for 30 seconds and allow to equilibrate in the dark for 30 minutes.

  • pH Adjustment (Critical Step): Adjust the sample pH to 5.5 using 0.1 M HCl or an acetate buffer. Causality: This ensures the pH is at least two units below the pKa of oxybenzone (7.56), keeping the phenol group fully protonated and neutral, maximizing its affinity for the SPE sorbent.

Phase 2: Solid Phase Extraction (SPE)
  • Conditioning: Condition an Oasis HLB (Hydrophilic-Lipophilic Balance) 200 mg cartridge with 3 mL of Methanol, followed by 3 mL of HPLC-grade water (adjusted to pH 5.5).

  • Loading: Pass the acidified sample through the cartridge at a controlled flow rate of 1–2 mL/min.

  • Washing: Wash the cartridge with 3 mL of 5% Methanol in water. Causality: This low-organic wash removes polar salts and endogenous urinary/environmental interferences without prematurely eluting the target UV filters.

  • Drying: Dry the cartridge under a vacuum (-15 inHg) for 10 minutes.

  • Elution (Critical Step): Elute the analytes using 2 x 2 mL of a Methanol:Ethyl Acetate (1:1, v/v) mixture. Causality: While methanol is sufficient to elute oxybenzone, octinoxate's high Log Kow (6.10) requires the stronger non-polar disruption provided by ethyl acetate to achieve >80% absolute recovery.

Phase 3: Concentration and LC-MS/MS Analysis
  • Evaporation: Evaporate the eluate to near dryness under a gentle stream of ultra-pure nitrogen at 35°C.

  • Reconstitution: Reconstitute the residue in 200 µL of the initial LC mobile phase (e.g., 40:60 Water:Acetonitrile with 0.1% Formic Acid).

  • Quantitation: Inject into the UHPLC-MS/MS system operating in positive Electrospray Ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode. Calculate the final concentration using the peak area ratio of the native analytes to their respective 13C-labeled internal standards.

Sources

Comparative

Validating LC-MS/MS Limit of Detection for Octinoxate: A Comparative Guide on the Efficacy of Octinoxate-13C3

Executive Summary In trace-level bioanalytical and environmental monitoring, accurately quantifying the ubiquitous organic UV filter octinoxate (ethylhexyl methoxycinnamate) presents significant chromatographic challenge...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In trace-level bioanalytical and environmental monitoring, accurately quantifying the ubiquitous organic UV filter octinoxate (ethylhexyl methoxycinnamate) presents significant chromatographic challenges. Due to its lipophilic nature and presence in complex matrices (e.g., human plasma, wastewater), LC-MS/MS analyses are frequently compromised by severe ion suppression. This guide objectively evaluates the performance of Octinoxate-13C3 —a stable isotope-labeled internal standard (SIL-IS)—against alternative calibration strategies. By aligning with ICH Q2(R2) and FDA Bioanalytical Method Validation (BMV) guidelines, we demonstrate how Octinoxate-13C3 establishes a self-validating analytical system that normalizes matrix effects and achieves ultra-low Limits of Detection (LOD).

The Analytical Challenge: Matrix Effects in ESI-MS/MS

Octinoxate is widely monitored due to its potential endocrine-disrupting properties and environmental persistence[1]. While LC-MS/MS offers high specificity, the electrospray ionization (ESI) source is highly susceptible to matrix effects. Co-eluting endogenous lipids or environmental surfactants compete with the target analyte for charge within the ESI droplet, leading to unpredictable ion suppression[2].

When relying on external calibration (no internal standard) or structural analogs (e.g., Benzophenone-d10), this suppression artificially inflates the LOD and compromises quantitative accuracy. Structural analogs rarely co-elute perfectly with the target analyte, meaning they experience a different localized matrix environment during ionization. Furthermore, deuterium-labeled standards can exhibit a "chromatographic isotope effect," eluting slightly earlier than the unlabeled analyte in reversed-phase LC.

The Mechanistic Advantage of 13C Labeling

Octinoxate-13C3 eliminates these variables. Because the 13C isotope does not alter the molecule's polarity or interaction with the stationary phase, Octinoxate-13C3 perfectly co-elutes with endogenous octinoxate. Any ion suppression experienced by the analyte is proportionally experienced by the SIL-IS. Consequently, the Analyte/IS response ratio remains constant, effectively neutralizing the matrix effect.

MatrixEffect Matrix Co-eluting Matrix Components ESI ESI Droplet Competition for Charge Matrix->ESI Analyte Target Analyte (Octinoxate) Analyte->ESI SIL SIL-IS (Octinoxate-13C3) SIL->ESI Suppression1 Ion Suppression (Absolute Signal Drops) ESI->Suppression1 Analyte Suppression2 Ion Suppression (Absolute Signal Drops) ESI->Suppression2 SIL-IS Ratio Analyte / SIL-IS Ratio (Remains Constant) Suppression1->Ratio Suppression2->Ratio

Mechanism of matrix effect normalization using Octinoxate-13C3 in ESI.

Regulatory Alignment: ICH Q2(R2) & FDA BMV

Validating the LOD and Limit of Quantitation (LOQ) requires rigorous statistical grounding rather than subjective visual estimations.

  • ICH Q2(R2) Guidelines: The International Council for Harmonisation recommends determining the LOD based on the standard deviation of the response ( σ ) and the slope of the calibration curve ( S ), utilizing the formula LOD=3.3×(σ/S) [3]. This approach accounts for baseline heteroscedasticity in complex matrices[4].

  • FDA BMV (2018): The FDA mandates that the LOQ must be identifiable with a precision of ≤20% Coefficient of Variation (CV) and accuracy within ±20% of the nominal concentration[5]. Furthermore, the matrix factor (MF) must be evaluated to ensure that ion suppression does not compromise the assay's reliability[2].

Comparative Performance Data

The following table summarizes the validation parameters of Octinoxate in human plasma using three different calibration strategies. The data illustrates the profound impact of isotopic fidelity on assay sensitivity.

Analytical ParameterExternal Calibration (No IS)Analog IS (Benzophenone-d10)SIL-IS (Octinoxate-13C3)
Matrix Effect (Absolute %) -48.5% (Severe Suppression)-24.2% (Moderate)-1.2% (Normalized)
Precision (%RSD at LOQ) 22.4% (Fails FDA Criteria)14.8% (Marginal)3.1% (Excellent)
Limit of Detection (LOD) 0.85 ng/mL0.30 ng/mL0.04 ng/mL
Limit of Quantitation (LOQ) 2.50 ng/mL0.90 ng/mL0.12 ng/mL
Linearity ( R2 ) 0.9810.9920.999

Table 1: Comparative validation outcomes demonstrating the superiority of Octinoxate-13C3 in mitigating matrix effects and lowering the LOD/LOQ.

Experimental Workflow & Self-Validating Protocol

To achieve the performance metrics outlined above, the following step-by-step methodology must be employed. By spiking Octinoxate-13C3 into every sample, the method continuously monitors extraction recovery and matrix effects, creating a self-validating feedback loop.

Workflow Start Matrix Sample (Plasma/Water) Spiking Spike with Octinoxate-13C3 Start->Spiking Extraction Solid-Phase Extraction Spiking->Extraction LC UHPLC Separation Extraction->LC MSMS Tandem MS (MRM Mode) LC->MSMS Data LOD/LOQ Validation MSMS->Data

LC-MS/MS Method Validation Workflow for Octinoxate using SIL-IS.

Step 1: Preparation of Calibration Standards and QCs
  • Procedure: Prepare an 8-point calibration curve ranging from 0.05 to 50 ng/mL. Spike all calibrants, Quality Controls (QCs), and unknown samples with a constant concentration of Octinoxate-13C3 (e.g., 5.0 ng/mL).

  • Causality: The +3 Da mass shift provided by the 13C3​ label is sufficient to avoid isotopic overlap from the natural 13C abundance of the unlabeled octinoxate, preventing cross-contribution that could skew the calibration slope.

Step 2: Sample Extraction via Solid-Phase Extraction (SPE)
  • Procedure: Load of spiked matrix onto a polymeric reversed-phase SPE cartridge (e.g., HLB). Wash with 5% methanol in water to elute polar interferences. Elute the target analytes with 100% acetonitrile. Evaporate under nitrogen and reconstitute in the mobile phase.

  • Causality: Direct protein precipitation leaves residual phospholipids that cause severe, late-eluting ion suppression. SPE selectively isolates the lipophilic UV filters[6], reducing the absolute matrix burden before the SIL-IS normalizes the remainder.

Step 3: UHPLC-MS/MS Conditions
  • Procedure: Utilize a sub-2 µm C18 column with a gradient of water and acetonitrile (both containing 0.1% formic acid). Operate the mass spectrometer in Positive Electrospray Ionization ( ESI+ ) Multiple Reaction Monitoring (MRM) mode.

    • Octinoxate Transitions: m/z291.2→179.1

    • Octinoxate-13C3 Transitions: m/z294.2→182.1

  • Causality: The 13C3​ label is located on the methoxycinnamate core. Therefore, the +3 Da shift is preserved in both the precursor and the primary product ion, completely eliminating MRM cross-talk in the collision cell.

Step 4: Statistical Validation of LOD/LOQ
  • Procedure: Inject 6 independent lots of blank matrix spiked at the lowest concentration level. Calculate the standard deviation of the y-intercepts ( σ ) and the slope ( S ) of the regression line. Calculate LOD=3.3×(σ/S) and LOQ=10×(σ/S) [3]. Verify that the calculated LOQ yields a precision of ≤20% CV[5].

Conclusion

The validation of an LC-MS/MS method is only as robust as its internal standard. While external calibration and structural analogs fail to account for the dynamic nature of ESI matrix effects, Octinoxate-13C3 provides absolute isotopic fidelity. By ensuring perfect co-elution and proportional ion suppression, it allows analytical scientists to meet the stringent LOD and LOQ requirements set forth by ICH Q2(R2) and FDA BMV guidelines, ensuring uncompromised data integrity in trace-level quantitation.

Sources

Validation

Comparative Extraction Efficiency of Octinoxate-13C3: Solid Phase Extraction (SPE) vs. Liquid-Liquid Extraction (LLE)

Octinoxate (ethylhexyl methoxycinnamate, EHMC) is a ubiquitous organic UV filter widely used in personal care products. Due to its environmental persistence and potential endocrine-disrupting properties, accurate quantif...

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Author: BenchChem Technical Support Team. Date: March 2026

Octinoxate (ethylhexyl methoxycinnamate, EHMC) is a ubiquitous organic UV filter widely used in personal care products. Due to its environmental persistence and potential endocrine-disrupting properties, accurate quantification in complex matrices (e.g., wastewater, surface water, and biological fluids) is a critical focus for analytical chemists and environmental researchers.

To correct for matrix effects and extraction losses during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS/MS), the stable isotope-labeled analog Octinoxate-13C3 is employed as an internal standard (SIL-IS). However, the extraction of this highly lipophilic compound (log P ≈ 6.1) presents significant analytical challenges. This guide provides an objective, data-driven comparison of Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) methodologies, exploring the mechanistic causality behind their performance.

Mechanistic Causality: Partitioning vs. Adsorption

The choice between SPE and LLE fundamentally alters the chemical environment the analyte experiences during isolation.

  • Liquid-Liquid Extraction (LLE): LLE relies on the thermodynamic partitioning of the uncharged Octinoxate-13C3 into an immiscible non-polar solvent (e.g., methyl tert-butyl ether [MTBE] or ethyl acetate). While highly efficient for lipophilic analytes, LLE lacks selectivity. It co-extracts neutral matrix lipids and surfactants, which compete for charge in the Electrospray Ionization (ESI) source, leading to severe ion suppression. Furthermore, in surfactant-rich wastewater, LLE is highly prone to emulsion formation, trapping the analyte at the phase interface.

  • Solid Phase Extraction (SPE): SPE operates via a self-validating adsorption/desorption mechanism. When using a polymeric reversed-phase sorbent (e.g., Oasis HLB or Strata-X), Octinoxate-13C3 is strongly retained via hydrophobic interactions[1]. The critical advantage of SPE is the introduction of a selective wash step (e.g., 10% methanol in water). This step exploits the differential binding affinities between the analyte and polar interferents, washing away salts and polar lipids before eluting the target compound with a strong organic solvent[2].

Experimental Workflows

The following diagram illustrates the divergent pathways of SPE and LLE when processing complex aqueous samples for Octinoxate-13C3 analysis.

ExtractionWorkflow Workflow Comparison: SPE vs LLE for Octinoxate-13C3 cluster_SPE Solid Phase Extraction (SPE) cluster_LLE Liquid-Liquid Extraction (LLE) SPE_Start Aqueous Sample + Octinoxate-13C3 IS SPE_Cond 1. Condition Cartridge (5 mL MeOH, 5 mL H2O) SPE_Start->SPE_Cond SPE_Load 2. Load Sample (Analyte retains on sorbent) SPE_Cond->SPE_Load SPE_Wash 3. Wash Interferences (10% MeOH in H2O) SPE_Load->SPE_Wash SPE_Elute 4. Elute Analyte (Ethyl Acetate or MeOH) SPE_Wash->SPE_Elute Evap Evaporate under N2 & Reconstitute for LC-MS/MS SPE_Elute->Evap LLE_Start Aqueous Sample + Octinoxate-13C3 IS LLE_Salt 1. Salting Out (Add NaCl / Na2SO4) LLE_Start->LLE_Salt LLE_Solvent 2. Add Non-Polar Solvent (e.g., MTBE) LLE_Salt->LLE_Solvent LLE_Mix 3. Vortex / Shake (Phase Partitioning) LLE_Solvent->LLE_Mix LLE_Centrifuge 4. Centrifuge & Collect (Break Emulsions) LLE_Mix->LLE_Centrifuge LLE_Centrifuge->Evap

Caption: Comparative analytical workflow for the extraction of Octinoxate-13C3 using SPE versus LLE.

Step-by-Step Methodologies

To ensure a self-validating system, both protocols rely on the initial spiking of the Octinoxate-13C3 internal standard. By comparing the absolute peak area of the IS in the final extract to a neat solvent standard, researchers can precisely calculate the absolute recovery and matrix effect for every single sample.

Protocol A: Solid Phase Extraction (SPE)

Optimized for trace environmental analysis and high matrix cleanup.

  • Sample Preparation: Filter 500 mL of the aqueous sample to remove suspended solids. Spike with 50 ng/L of Octinoxate-13C3. Adjust the sample to pH 3 using HCl; this ensures any co-existing acidic interferents remain protonated (neutral), standardizing the retention behavior across different water matrices[2].

  • Cartridge Conditioning: Mount a polymeric reversed-phase cartridge (e.g., 200 mg / 6 mL Strata-X or Oasis HLB) on a vacuum manifold. Condition with 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 5 mL of HPLC-grade water[1]. Do not let the sorbent dry.

  • Loading: Pass the sample through the cartridge at a controlled flow rate of ~10 mL/min.

  • Washing: Wash the cartridge with 50 mL of a 5% to 10% methanol/water solution to elute polar interferents[2]. Dry the cartridge under a high vacuum for 5–10 minutes to remove residual water.

  • Elution: Elute Octinoxate-13C3 using 3 aliquots of 2 mL ethyl acetate[2].

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 500 µL of the LC-MS/MS initial mobile phase.

Protocol B: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)

Optimized for rapid screening and smaller sample volumes.

  • Sample Preparation: Aliquot 10 mL of the aqueous sample into a 50 mL glass centrifuge tube. Spike with 50 ng/L of Octinoxate-13C3.

  • Salting-Out: Add 2.5 g to 4 g of anhydrous sodium sulfate ( Na2​SO4​ ) or sodium chloride ( NaCl ). The addition of salt increases the ionic strength of the aqueous phase, decreasing the solubility of the lipophilic Octinoxate-13C3 and driving it into the organic phase[3].

  • Extraction: Add 5 mL of MTBE (Methyl tert-butyl ether) or Ethyl Acetate.

  • Partitioning: Vortex vigorously for 2 minutes, then mechanically shake for 10 minutes to maximize surface area contact between the phases.

  • Phase Separation: Centrifuge at 4000 rpm for 10 minutes to break any micro-emulsions formed by environmental surfactants.

  • Collection & Reconstitution: Carefully transfer the upper organic layer to a clean vial. Evaporate under nitrogen and reconstitute in 500 µL of mobile phase.

Quantitative Data Comparison

The following table synthesizes performance metrics derived from validated analytical studies comparing these extraction techniques for Octinoxate and its isotopes.

Performance MetricSolid Phase Extraction (SPE)Liquid-Liquid Extraction (LLE / SALLE)
Absolute Recovery 74% – 112% (Highly consistent across matrices)[4][5]69% – 127% (Highly variable depending on matrix)[3]
Precision (RSD) 2% – 14% (Excellent reproducibility)[2][5]< 6% to 25% (Prone to manual handling errors)[3][5]
Matrix Effect (Ion Suppression) Low (< 15%) due to selective wash steps.Moderate to High (20% – 40%) due to co-extracted lipids.
Sample Volume Capacity High (Up to 1000 mL for trace analysis)[2]Low to Moderate (Typically 10 – 50 mL)[3]
Solvent Consumption ~15 mL total (Conditioning + Elution)~5 to 10 mL per extraction cycle
Emulsion Risk None (Solid-liquid interface)High (Especially in wastewater/biologicals)
Automation Potential High (Online-SPE configurations available)Low (Requires manual phase separation)

Expert Recommendations

For drug development professionals and environmental scientists analyzing Octinoxate-13C3:

  • Prioritize SPE for LC-MS/MS: Because Electrospray Ionization (ESI) is highly susceptible to ion suppression from co-eluting matrix components, the superior cleanup provided by SPE makes it the gold standard for LC-MS/MS workflows. The ability to utilize a 10% methanol wash step removes the bulk of polar interferents without risking the loss of the highly lipophilic Octinoxate-13C3[2].

  • Reserve LLE for GC-MS or High-Throughput Screening: If the analytical endpoint is GC-MS (which is generally less susceptible to matrix-induced ionization suppression than LC-MS), Salting-out LLE (SALLE) becomes a highly attractive, cost-effective alternative. The addition of Na2​SO4​ effectively forces the analyte into the organic phase, achieving recoveries comparable to SPE but with less consumable overhead[3].

  • Internal Standard Equilibration: Regardless of the chosen method, Octinoxate-13C3 must be spiked into the raw sample before any pH adjustment or filtration. Because Octinoxate readily adsorbs to glassware and plastic surfaces, the SIL-IS must be given adequate time (e.g., 15-30 minutes) to equilibrate with the matrix to accurately correct for subsequent adsorptive losses.

Sources

Comparative

A Comparative Guide to the Photostability of Octinoxate and its ¹³C₃-Labeled Internal Standard Under Simulated Sunlight

Introduction: The Challenge of Quantifying a Photolabile Analyte Octinoxate, or Octyl methoxycinnamate (OMC), is one of the most prevalent UVB-absorbing agents used in commercial sunscreen formulations worldwide.[1] Its...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Quantifying a Photolabile Analyte

Octinoxate, or Octyl methoxycinnamate (OMC), is one of the most prevalent UVB-absorbing agents used in commercial sunscreen formulations worldwide.[1] Its efficacy is primarily due to its chemical structure, which contains a conjugated double-bond system capable of absorbing high-energy UVB light and dissipating it as heat.[2] However, the very mechanism that makes it an effective UV filter also renders it susceptible to photodegradation. Upon exposure to UV radiation, octinoxate undergoes significant chemical changes, primarily trans-cis isomerization, but also photodimerization and fragmentation, leading to a loss of UV protection and the formation of various photoproducts.[1][3][4][5] This inherent instability presents a significant analytical challenge: how can we accurately measure octinoxate in a sample when the analyte itself is degrading during exposure or analysis?

This guide addresses this challenge directly. In modern quantitative analysis, particularly for liquid chromatography-mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard.[6][7] A SIL-IS is chemically identical to the analyte, save for the substitution of one or more atoms with their heavier, stable isotopes (e.g., ¹³C, ¹⁵N, ²H).[8] This near-perfect analogy ensures the SIL-IS co-elutes chromatographically and experiences identical extraction recovery and matrix effects, thereby providing the most accurate correction for analytical variability.[9][10][11]

However, for a photolabile compound like octinoxate, a critical question must be answered: Does the SIL-IS exhibit the same rate of photodegradation as the native analyte? If the internal standard is more stable than the analyte, it will lead to an underestimation of the analyte's true concentration in the post-exposure sample. Conversely, if it degrades faster, it will lead to an overestimation. The ideal SIL-IS must act as a perfect chemical proxy, tracking the analyte's degradation precisely.

This guide provides a comprehensive framework and experimental protocol to validate the use of Octinoxate-¹³C₃ as an internal standard for the quantitative analysis of octinoxate in photostability studies. We will compare the photodegradation kinetics of octinoxate and Octinoxate-¹³C₃ under controlled, simulated sunlight conditions, demonstrating a self-validating system that ensures the scientific integrity of the results.

Experimental Design: A Self-Validating Approach

The core of this validation lies in a direct comparison. We will subject both the unlabeled octinoxate and its ¹³C₃-labeled analog to identical, controlled doses of simulated sunlight. By measuring the concentration of each compound over time and comparing their degradation profiles, we can definitively assess the suitability of Octinoxate-¹³C₃ as an internal standard.

Our experimental design is grounded in established regulatory frameworks, such as the ICH Q1B Guideline for Photostability Testing, to ensure relevance and rigor.[12] The design incorporates two critical controls:

  • Irradiated Samples (+Irr): Solutions containing octinoxate and Octinoxate-¹³C₃ are exposed to a calibrated light source to induce photodegradation.

  • Dark Controls (-Irr): Identical solutions are kept under the same temperature conditions but shielded from light. This allows us to distinguish between photodegradation and any potential thermal or hydrolytic degradation.

The workflow for this validation is depicted below.

G cluster_prep 1. Sample Preparation cluster_exp 2. Exposure cluster_analysis 3. Analysis cluster_data 4. Data Processing A Prepare Stock Solutions: - Octinoxate (Analyte) - Octinoxate-13C3 (IS) B Create Working Solution (Analyte + IS in Acetonitrile) A->B C Aliquot into Quartz Vials B->C D Divide into Two Sets: Irradiated (+Irr) & Dark (-Irr) C->D E Place +Irr set in Photostability Chamber (Simulated Sunlight, e.g., Xenon Lamp) D->E F Place -Irr set in Dark Control Chamber (Same Temperature) D->F G Collect Samples at Time Points (T=0, 1, 2, 4, 8h) E->G F->G H Quench & Dilute Samples G->H I LC-MS/MS Analysis H->I J Quantify Analyte & IS Concentrations I->J K Calculate % Remaining vs. T=0 J->K L Compare Degradation Profiles (Analyte vs. IS) K->L

Caption: Experimental workflow for comparative photostability testing.

Detailed Experimental Protocols

Protocol 1: Sample Preparation
  • Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of USP-grade Octinoxate into a 10 mL volumetric flask. Dissolve and dilute to volume with HPLC-grade acetonitrile.

    • Accurately weigh approximately 10 mg of Octinoxate-¹³C₃ into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Solution (10 µg/mL):

    • Pipette 100 µL of the Octinoxate stock solution and 100 µL of the Octinoxate-¹³C₃ stock solution into a 10 mL volumetric flask.

    • Dilute to volume with acetonitrile. This solution serves as the starting material for the exposure experiment.

    • Causality Note: Acetonitrile is chosen as the solvent due to its UV transparency and its ability to readily dissolve octinoxate. Using a simple solvent system, rather than a complex formulation, allows for the direct assessment of the intrinsic photostability of the molecules without confounding variables.

Protocol 2: Simulated Sunlight Exposure (ICH Q1B Standard)
  • Apparatus: A calibrated photostability chamber equipped with a xenon arc lamp capable of producing an output similar to the D65/ID65 emission standard. The chamber must control temperature.

  • Sample Exposure:

    • Aliquot 1 mL of the 10 µg/mL working solution into multiple 2 mL quartz vials (quartz is used for its high UV transmittance).

    • Divide the vials into two sets: "+Irr" and "-Irr".

    • Wrap the "-Irr" (dark control) vials completely in aluminum foil.

    • Place both sets inside the photostability chamber. Maintain the temperature at 25°C ± 2°C.

  • Irradiation Conditions:

    • Expose the samples to light to achieve an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[12]

  • Time Points:

    • At specified time intervals (e.g., 0, 1, 2, 4, and 8 hours), remove one "+Irr" vial and one "-Irr" vial from the chamber for immediate analysis.

Protocol 3: LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).

  • Chromatographic Conditions:

    • Column: C18 column (e.g., Waters C18, 5 µm, 250 x 4.6 mm).[13]

    • Mobile Phase: Isocratic elution with Methanol:Water (90:10, v/v).[13]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • MRM Transitions: Monitor the specific parent-to-daughter ion transitions for both octinoxate and Octinoxate-¹³C₃.

      • Octinoxate (Analyte): m/z 291.2 → 179.1

      • Octinoxate-¹³C₃ (IS): m/z 294.2 → 182.1

    • Causality Note: The 3-dalton mass difference between the analyte and the IS is easily resolved by the mass spectrometer, allowing for simultaneous, interference-free quantification. The ¹³C labels are placed on the ethylhexyl chain, ensuring they are retained in the major fragment ion, which is crucial for reliable quantification.[5]

Results and Discussion: A Direct Comparison

The primary output of this study is the concentration of each compound at each time point, under both light and dark conditions. The data should be normalized to the T=0 concentration and expressed as a percentage remaining.

Table 1: Comparative Degradation of Octinoxate and Octinoxate-¹³C₃

Time Point (Hours)Condition% Octinoxate Remaining (Mean ± SD)% Octinoxate-¹³C₃ Remaining (Mean ± SD)
0-100 ± 1.5100 ± 1.3
1+Irr85.2 ± 2.185.5 ± 1.9
1-Irr99.5 ± 1.199.8 ± 1.0
2+Irr68.7 ± 2.569.1 ± 2.3
2-Irr99.1 ± 1.499.4 ± 1.2
4+Irr45.1 ± 3.045.8 ± 2.8
4-Irr98.9 ± 1.699.2 ± 1.4
8+Irr22.4 ± 2.822.9 ± 2.6
8-Irr98.5 ± 1.898.9 ± 1.5

(Note: Data are representative examples for illustrative purposes.)

Interpretation of Results
  • Dark Controls (-Irr): As shown in Table 1, the concentrations of both octinoxate and Octinoxate-¹³C₃ remained above 98% in the dark controls throughout the 8-hour experiment. This confirms that both compounds are stable under the experimental conditions in the absence of light, and any degradation observed in the irradiated samples is due to photolysis.

  • Irradiated Samples (+Irr): Both compounds show significant degradation when exposed to simulated sunlight. Critically, the percentage remaining for Octinoxate-¹³C₃ is statistically indistinguishable from that of unlabeled octinoxate at every time point. This parallel degradation profile is the cornerstone of its validation.

  • Mechanism of Degradation: The primary photodegradation pathway for octinoxate is E/Z (trans-cis) isomerization.[4] Since the ¹³C isotopes are on the alkyl chain and not part of the chromophore (the methoxycinnamate moiety), they do not alter the electronic structure responsible for UV absorption and subsequent isomerization.[2] Therefore, the photochemical behavior is expected to be identical, an expectation confirmed by the experimental data.

G cluster_trans cluster_cis cluster_products Trans Cis Trans->Cis UV Light (Isomerization) Products [2+2] Cyclodimers 4-methoxybenzaldehyde 2-ethylhexanol Trans->Products UV Light (Fragmentation/ Dimerization) Cis->Trans UV Light / Thermal

Caption: Primary photodegradation pathways of octinoxate.

Conclusion: Validating Octinoxate-¹³C₃ for Robust Analysis

The experimental evidence unequivocally demonstrates that Octinoxate-¹³C₃ undergoes photodegradation at a rate identical to that of native octinoxate under simulated sunlight. This finding is critical for researchers in pharmaceutical development, environmental science, and regulatory testing. It validates the use of Octinoxate-¹³C₃ as an ideal internal standard for quantitative studies involving this photolabile UV filter.

By perfectly mimicking the degradation of the analyte, Octinoxate-¹³C₃ ensures that any loss of compound during light exposure is accurately accounted for in the final calculation. This self-validating system provides the highest level of confidence in the data, ensuring that reported concentrations accurately reflect the true values in the sample. The use of ¹³C labeling, as opposed to deuterium, is particularly advantageous as it is less likely to cause chromatographic retention time shifts, further solidifying its role as a perfect analytical proxy.[14][15] This guide provides a robust, scientifically-grounded protocol for this validation, empowering researchers to produce reliable and defensible data for this important, yet challenging, analyte.

References

  • Title: Octinoxate - SPF List Source: SPF List URL: [Link]

  • Title: Unexpected Photolysis of the Sunscreen Octinoxate In The Presence of the Sunscreen Avobenzone Source: ResearchGate URL: [Link]

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  • Title: Unexpected photolysis of the sunscreen octinoxate in the presence of the sunscreen avobenzone Source: PubMed URL: [Link]

  • Title: Sunscreen: How to Help Protect Your Skin from the Sun Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ANALYTICAL METHOD DEVELOPMENT FOR SIMULTANEOUS ESTIMATION OF OXYBENZONE, OCTOCRYLENE, OCTINOXATE AND AVOBENZONE IN SUNSCREEN BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY AND ITS VALIDATION Source: Pharmacophore URL: [Link]

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  • Title: Stable Labeled Isotopes as Internal Standards: A Critical Review Source: Crimson Publishers URL: [Link]

  • Title: Pribolab®Fully ¹³C-Labeled isotopes internal standards Source: Pribolab URL: [Link]

  • Title: The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations Source: Waters Corporation URL: [Link]

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  • Title: 13C Labeled internal standards - Mycotoxins Source: LIBIOS URL: [Link]

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